N,N-Dimethylsphingosine
描述
属性
CAS 编号 |
122314-67-4 |
|---|---|
分子式 |
C20H41NO2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
(E,2R,3S)-2-(dimethylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m1/s1 |
InChI 键 |
YRXOQXUDKDCXME-QWKHPXNBSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
物理描述 |
Solid |
同义词 |
(2R,3S,E)-2-(dimethylamino)octadec-4-ene-1,3-diol D-erythro-N,N-dimethylsphingosine DMS cpd N,N-dimethyl-D-erythro-sphingosine N,N-dimethyl-erythro-sphingosine N,N-dimethylsphingosine N,N-DMS |
产品来源 |
United States |
Foundational & Exploratory
The Endogenous Role of N,N-Dimethylsphingosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is an endogenous sphingolipid that has emerged as a critical regulator of fundamental cellular processes. Initially identified as a metabolite of sphingosine, DMS is now recognized as a potent bioactive molecule with significant implications in health and disease. Its primary mechanism of action involves the competitive inhibition of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the pro-survival and pro-proliferative signaling lipid, sphingosine-1-phosphate (S1P). By modulating the activity of SphKs, DMS plays a pivotal role in the "sphingolipid rheostat," the cellular balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival S1P. This technical guide provides an in-depth overview of the endogenous role of DMS, its metabolic pathways, key signaling cascades it modulates, and detailed experimental protocols for its study.
I. Metabolism and Synthesis of this compound
DMS is an N-methylated derivative of sphingosine and is considered a catabolite of ceramide.[1] The synthesis of DMS is a multi-step process that begins with the breakdown of complex sphingolipids.
Metabolic Pathway of this compound Synthesis
Caption: Metabolic pathway for the synthesis of this compound from ceramide.
The key enzyme responsible for the final step in DMS synthesis is a sphingosine N-methyltransferase, which utilizes S-adenosylmethionine (SAM) as a methyl donor to sequentially methylate the amino group of sphingosine.[2] This enzymatic activity has been detected in various tissues, including the mouse brain.[2]
II. Core Signaling Mechanisms of this compound
The primary and most well-characterized endogenous role of DMS is the competitive inhibition of sphingosine kinases (SphK1 and SphK2).[3][4] This inhibition has profound downstream consequences on cellular signaling.
A. Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat
By competitively binding to the sphingosine-binding site of SphKs, DMS prevents the phosphorylation of sphingosine into S1P.[3][4] This leads to a decrease in intracellular S1P levels and a concomitant increase in the levels of its pro-apoptotic precursors, sphingosine and ceramide. This shift in the balance of the sphingolipid rheostat is a central mechanism through which DMS exerts its biological effects, particularly in inducing apoptosis.
Signaling Pathway of DMS-mediated Sphingosine Kinase Inhibition
Caption: DMS inhibits SphK, shifting the sphingolipid rheostat towards apoptosis.
Quantitative Data on Sphingosine Kinase Inhibition by DMS
| Enzyme | Cell/Tissue Source | IC50 / Ki Value | Reference(s) |
| Sphingosine Kinase | U937, Swiss 3T3, PC12 cells | Ki ≈ 5-10 µM | [5] |
| Sphingosine Kinase | Porcine VSMC | IC50 ≈ 12-15 µM | [6] |
| Sphingosine Kinase | Human Platelets | Dose-dependent inhibition | [7] |
B. Modulation of Calcium Signaling
DMS has been shown to influence intracellular calcium (Ca2+) levels, a critical second messenger in numerous signaling pathways. DMS can induce an increase in cytosolic Ca2+ by promoting its release from intracellular stores and facilitating Ca2+ influx from the extracellular medium.[8][9] This effect appears to be mediated, at least in part, by an increase in intracellular pH (pHi).[8][9] The DMS-induced Ca2+ mobilization is sensitive to inhibitors of G-proteins and tyrosine kinases, suggesting the involvement of these signaling components.[8] Furthermore, the inhibition of SphK by DMS can attenuate Ca2+ signaling mediated by G-protein-coupled receptors (GPCRs) that rely on the SphK/S1P pathway.[10][11]
DMS-Mediated Modulation of Intracellular Calcium
Caption: DMS increases cytosolic calcium via pHi-dependent and -independent mechanisms.
C. Regulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, immunity, and cell survival. DMS has been shown to suppress the activation of NF-κB.[5] This inhibitory effect is likely a consequence of its ability to inhibit SphK1, as the SphK1/S1P signaling axis is known to promote NF-κB activation. By downregulating S1P levels, DMS can hinder the downstream signaling events that lead to the activation and nuclear translocation of NF-κB.
III. Physiological and Pathological Roles of this compound
The modulation of these core signaling pathways by DMS translates into significant roles in various physiological and pathological processes.
A. Apoptosis
DMS is a potent inducer of apoptosis in a variety of cancer cell lines.[12] This pro-apoptotic effect is primarily attributed to its ability to shift the sphingolipid rheostat towards the accumulation of ceramide and sphingosine, both of which are pro-apoptotic lipids. DMS-induced apoptosis is a key area of interest for cancer drug development.
B. Cancer
Beyond inducing apoptosis, DMS has demonstrated anti-proliferative and anti-invasive effects in cancer cells.[5] Its ability to inhibit SphK1, an enzyme frequently overexpressed in various cancers and associated with tumor progression and chemoresistance, makes DMS and its analogs attractive candidates for anti-cancer therapies.
C. Inflammation and Neuroinflammation
DMS plays a complex role in inflammation. It has been implicated in neuroinflammatory processes and neuropathic pain.[13] In the central nervous system, damaged oligodendrocytes have been identified as a source of DMS, which can then trigger inflammatory responses in astrocytes.[13] This suggests that targeting DMS metabolism could be a therapeutic strategy for neuroinflammatory disorders and chronic pain.
IV. Experimental Protocols
A. Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DMS in biological samples.
Experimental Workflow for DMS Quantification
Caption: General workflow for the quantification of DMS using LC-MS/MS.
Detailed Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. For plasma or serum, protein precipitation with a cold organic solvent (e.g., methanol) is typically required.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled DMS or a structural analog not present in the sample) to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water mixture. The lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
LC Separation: Inject the reconstituted sample onto an LC column. Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography can be used for the separation of sphingolipids.[14][15] A gradient elution is typically employed to achieve optimal separation from other lipid species.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. DMS is typically detected in positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of DMS is selected and fragmented, and a specific product ion is monitored. The ratio of the peak area of the endogenous DMS to the internal standard is used for quantification against a standard curve.
For detailed LC-MS/MS parameters and specific extraction protocols for different sample types, refer to specialized literature such as Merrill et al. (2005) and Liebisch et al. (2014).[14][16]
B. Sphingosine Kinase Activity Assay
The activity of SphK can be measured by monitoring the formation of S1P from sphingosine.
General Protocol:
-
Enzyme Source: Prepare cell or tissue lysates containing SphK activity. Alternatively, use purified recombinant SphK.
-
Reaction Mixture: Prepare a reaction buffer typically containing HEPES or Tris-HCl, MgCl2, ATP, and a detergent like Triton X-100 to solubilize the lipid substrate.
-
Substrate: Add sphingosine as the substrate. Often, radiolabeled [γ-³²P]ATP is used to track the incorporation of phosphate into sphingosine. Non-radioactive methods using fluorescently labeled sphingosine or coupled enzyme assays are also available.
-
Inhibitor: To test the inhibitory effect of DMS, pre-incubate the enzyme with varying concentrations of DMS before adding the substrate.
-
Reaction Initiation and Termination: Start the reaction by adding ATP. After a defined incubation period at 37°C, terminate the reaction by adding an acidic solution (e.g., HCl) and the lipid extraction solvent system.
-
Product Separation and Detection: Extract the lipids and separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).[7] The amount of radioactivity in the S1P spot is then quantified using a phosphorimager or by scraping the spot and performing liquid scintillation counting. For non-radioactive assays, the detection method will depend on the specific assay kit used (e.g., fluorescence or luminescence detection).[17]
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is commonly used to detect apoptosis induced by DMS.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with DMS at various concentrations and for different time points. Include appropriate vehicle controls.
-
Cell Harvesting: After treatment, gently harvest the cells, including both adherent and floating populations, as apoptotic cells may detach.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DMS.
For a detailed step-by-step protocol, refer to standard cell biology methodology resources and publications that have utilized this assay in the context of sphingolipid research.[18][19]
V. Conclusion
This compound is a key endogenous lipid mediator with a well-defined role as a competitive inhibitor of sphingosine kinases. This primary function places DMS at the heart of the sphingolipid rheostat, enabling it to potently influence critical cellular decisions between life and death. Its involvement in apoptosis, cancer progression, and inflammation highlights its significance as a potential therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted roles of DMS and explore its therapeutic potential in various disease contexts. A thorough understanding of its metabolism, signaling pathways, and biological functions is essential for the continued development of novel therapeutic strategies targeting the sphingolipid network.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biochemical Properties of N,N-Dimethylsphingosine
This compound (DMS) is a naturally occurring N-methylated derivative of sphingosine, a fundamental component of sphingolipids.[1] It has garnered significant attention in the scientific community for its potent biological activities, primarily as an inhibitor of sphingosine kinase (SphK). This guide provides a comprehensive overview of the biochemical properties of DMS, its mechanism of action, and its effects on various cellular processes, supported by quantitative data and detailed experimental protocols.
Biochemical Profile and Mechanism of Action
This compound is an endogenous metabolite of sphingosine found in various tissues and tumor cell lines. Its biological significance stems primarily from its role as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[2][3]
Synthesis and Metabolism
DMS is synthesized from sphingosine through the action of the enzyme sphingosine: N-methyltransferase, which has been identified in mouse brain tissue.[4] The metabolism of DMS involves the complex and interconnected pathways of sphingolipid metabolism.[5] By inhibiting SphK, DMS disrupts the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[2][6] This balance, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[7] Inhibition of SphK by DMS leads to an accumulation of ceramide, which can trigger apoptosis.[2][8]
Mechanism of Inhibition
DMS acts as a potent competitive inhibitor of both isoforms of sphingosine kinase, SphK1 and SphK2.[2][7][9] This inhibition is selective, as DMS does not significantly affect other kinases, such as protein kinase C (PKC), at concentrations where it effectively inhibits SphK.[2][3][8] The inhibitory action of DMS on SphK leads to a decrease in the cellular levels of S1P and a corresponding increase in ceramide levels, thereby shifting the sphingolipid rheostat towards apoptosis.[1][2]
Impact on Cellular Signaling Pathways
DMS modulates several key signaling pathways, leading to its diverse biological effects.
Sphingolipid Rheostat and Apoptosis
The primary mechanism by which DMS induces apoptosis is through its modulation of the sphingolipid rheostat. By inhibiting SphK, DMS decreases the production of the pro-survival molecule S1P and leads to the accumulation of the pro-apoptotic lipid ceramide.[1][2] This shift in the balance between ceramide and S1P is a critical determinant of cell fate, pushing the cell towards programmed cell death.[7] DMS has been shown to induce apoptosis in a variety of human cancer cell lines, including those of hematopoietic and carcinoma origin.[10]
Inhibition of NF-κB and Calcium Signaling
DMS has been demonstrated to suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][11] The NF-κB family of transcription factors plays a crucial role in promoting cell survival and resistance to apoptosis.[1] By inhibiting NF-κB activation, DMS further contributes to its pro-apoptotic effects. Additionally, DMS treatment has been shown to increase intracellular calcium concentrations, another factor that can trigger apoptotic pathways.[1][11]
Quantitative Data on DMS Activity
The following tables summarize key quantitative data regarding the inhibitory and cytotoxic effects of this compound.
Table 1: Inhibitory Potency of this compound against Sphingosine Kinase
| Cell Line/Tissue | Enzyme Source | Ki (μM) | IC50 (μM) | Reference |
| U937 Monoblastic Leukemia | Cell Extracts | 3.1 | - | [12] |
| PC12 Pheochromocytoma | Cell Extracts | 6.8 | - | [12] |
| Swiss 3T3 Fibroblasts | Cell Extracts | 2.3 | - | [12] |
| Porcine VSMC | - | - | 12 ± 6 ([³H]-thymidine incorporation) | [13] |
| Porcine VSMC | - | - | 15 ± 10 (ERK-1/2 activation) | [13] |
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Duration (hours) | Effect | Reference |
| A549 | Human Lung Cancer | Dose-dependent | 24, 48, 72 | Suppressed cell proliferation, induced apoptosis | [1][14] |
| CMK-7, HL60, U937 | Human Leukemia | 20 | 6 | Up to 90% apoptosis | [10] |
| HT29, HRT18, MKN74, COLO205 | Human Colonic Carcinoma | >50% apoptosis inducing concentration | - | More susceptible to DMS-induced apoptosis than sphingosine | [10] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the biochemical properties of this compound.
Sphingolipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used technique for the extraction of total lipids, including sphingolipids, from biological samples.[15][16]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl or KCl solution
-
Homogenizer
-
Centrifuge
-
Glass test tubes
Procedure:
-
Homogenize the tissue sample with a 2:1 chloroform/methanol mixture (v/v) at a ratio of 20 mL of solvent per gram of tissue.[17]
-
Filter or centrifuge the homogenate to remove solid debris.
-
Transfer the supernatant to a clean glass tube.
-
Add 0.2 volumes of 0.9% NaCl or KCl solution to the supernatant.[17]
-
Mix gently and allow the phases to separate. Centrifugation can be used to expedite this process.
-
The lower organic phase contains the majority of the lipids, including DMS. Carefully collect this phase for further analysis.
-
The upper aqueous phase contains gangliosides, which can be recovered using reversed-phase chromatography if desired.[17]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometric plate reader
Procedure:
-
Plate cells at a density of 1x10⁴ cells per well in a 96-well plate and allow them to attach overnight.[18]
-
Treat the cells with various concentrations of DMS for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance of the solution at a wavelength of 540-570 nm using a plate reader.[18]
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
The Sphingolipid Rheostat: A Conceptual Model
The concept of the sphingolipid rheostat is central to understanding the biological effects of DMS. It describes the dynamic balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule S1P.
By inhibiting SphK, DMS tips this balance towards ceramide accumulation, thereby promoting apoptosis and inhibiting cell proliferation. This makes DMS a valuable tool for studying the roles of sphingolipids in various cellular processes and a potential lead compound for the development of novel therapeutics, particularly in the field of oncology.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SphK Inhibitor | For Research [benchchem.com]
- 7. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 16. Sphingolipids: promising lipid-class molecules with potential applications for industry. A review | Université de Liège [popups.uliege.be]
- 17. caymanchem.com [caymanchem.com]
- 18. ijbs.com [ijbs.com]
N,N-Dimethylsphingosine mechanism of action in apoptosis
An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylsphingosine in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DMS) is a methylated derivative of the bioactive lipid sphingosine that has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines.[1] Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[2][3][4][5] This inhibition fundamentally alters the cellular balance between pro-apoptotic and pro-survival sphingolipids, a concept often referred to as the "sphingolipid rheostat." By decreasing the levels of anti-apoptotic S1P and causing an accumulation of pro-apoptotic precursors like sphingosine and ceramide, DMS triggers a cascade of downstream events culminating in programmed cell death.[2][3] This guide provides a detailed examination of the molecular pathways involved, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms.
Core Mechanism: Inhibition of Sphingosine Kinase and the Sphingolipid Rheostat
The central tenet of DMS-induced apoptosis is its function as a potent, competitive inhibitor of sphingosine kinase (SphK), particularly SphK1.[2][3][6] SphK1 catalyzes the formation of S1P, a critical lipid second messenger that promotes cell survival, proliferation, and inflammation while inhibiting apoptosis.[2][7] Conversely, its metabolic precursors, sphingosine and ceramide, are generally considered pro-apoptotic.[7][8]
By inhibiting SphK1, DMS causes two critical shifts in the sphingolipid balance:
-
Decreased Sphingosine-1-Phosphate (S1P): The reduction in S1P levels curtails its pro-survival signaling.
-
Increased Ceramide and Sphingosine: The blockage of sphingosine's conversion leads to its accumulation, which can then be converted to ceramide.[2][3] This accumulation of pro-apoptotic lipids is a primary trigger for apoptosis.
This "resetting" of the ceramide/S1P rheostat is the foundational event that initiates the apoptotic cascade.[2][3] The pro-apoptotic effects of DMS are supported by the observation that apoptosis cannot be prevented by ceramide synthase inhibitors like fumonisin B1, indicating that the accumulation of sphingosine itself, or its conversion to ceramide via pathways insensitive to this inhibitor, is sufficient to induce cell death.[1]
Downstream Signaling Pathways
The shift in the sphingolipid rheostat activates multiple downstream signaling pathways that converge to execute apoptosis.
Intrinsic (Mitochondrial) Pathway and Caspase Activation
DMS is a potent activator of the intrinsic mitochondrial pathway of apoptosis. This process involves the generation of reactive oxygen species (ROS), activation of initiator caspases, and the permeabilization of the mitochondrial outer membrane.
Key steps include:
-
ROS Generation: Treatment with DMS and its analog, N,N-dimethyl phytosphingosine (DMPS), leads to a significant increase in intracellular ROS.[9]
-
Caspase-8 Activation: ROS generation facilitates the activation of Caspase-8.[9] This activation can occur independently of death receptor signaling.[10]
-
Bid Cleavage and Bax Translocation: Activated Caspase-8 cleaves Bid into its truncated form, tBid. tBid then promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[9][10]
-
Mitochondrial Disruption: Bax integration into the mitochondrial outer membrane leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[9][11]
-
Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator Caspase-9.[9][12]
-
Executioner Caspase Activation: Caspase-9 activates effector caspases, primarily Caspase-3, which then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6][9]
Overexpression of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL) can confer resistance to DMS-induced apoptosis, confirming the critical role of the mitochondrial pathway.[9]
Modulation of Pro-Survival Kinase Pathways
DMS-induced apoptosis is also facilitated by its inhibitory effects on key pro-survival signaling pathways.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major signaling cascade that promotes cell survival by phosphorylating and inactivating pro-apoptotic factors like Bad.[13][14] Ceramide, which accumulates following SphK inhibition by DMS, is known to inhibit PI3K and its downstream effector Akt.[13] By suppressing this anti-apoptotic pathway, DMS lowers the threshold for triggering cell death. Some studies also show that DMS can modulate the PI3K/Akt pathway to recruit regulatory T cells in the context of ischemia-reperfusion injury, highlighting its diverse biological roles.[15]
-
MAPK/ERK Pathway: In some tumor cells with high basal mitogen-activated protein kinase (MAPK) activity, DMS has been shown to significantly inhibit the MAPK/ERK pathway.[16] This inhibition is an early event in DMS-induced apoptosis and appears to occur independently of Protein Kinase C (PKC).[16] The suppression of this pro-proliferative pathway contributes to the overall cytotoxic effect of DMS.
-
NF-κB Pathway: Nuclear factor-κB (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes. DMS treatment has been shown to suppress the activation of the NF-κB p65 subunit in human lung cancer cells.[6] This inhibition of constitutive NF-κB activity is another mechanism by which DMS promotes apoptosis.
Role of Protein Kinase C (PKC)
While early studies suggested that sphingosine and DMS might inhibit Protein Kinase C (PKC), more specific investigations have shown that DMS does not affect PKC activity or its translocation at concentrations that effectively inhibit SphK.[2][3][17] This specificity distinguishes DMS as a targeted SphK inhibitor, and its pro-apoptotic actions are primarily attributed to the modulation of sphingolipid metabolism rather than off-target effects on PKC.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of DMS
| Target Enzyme | Cell Line / Source | DMS Concentration for ~50% Inhibition | Ki Value | Reference |
| Sphingosine Kinase | U937, Swiss 3T3, PC12 cells | ~5 µM | 2-5 µM | [3],[5] |
| Sphingosine Kinase | Human Platelets | Dose-dependent inhibition shown | Not specified | [18] |
Table 2: Pro-Apoptotic Effects of DMS in Cancer Cell Lines
| Cell Line | DMS Concentration | Exposure Time | Observed Effect | Reference |
| Human Colonic Carcinoma (HT29, etc.) | Not specified | Not specified | >50% apoptosis | [1] |
| Human Lung Cancer (A549) | 1, 2, 4 µmol/l | 24, 48, 72 h | Dose- and time-dependent decrease in cell viability | [6] |
| Human Lung Cancer (A549) | 1, 2, 4 µmol/l | 24, 48 h | Dose- and time-dependent increase in Caspase-3 activity | [6] |
| Human Leukemia (CMK-7, HL60, U937) | 20 µM | 6 h | Up to 90% apoptosis (by Sphingosine) | [1] |
Experimental Protocols
General Experimental Workflow
The investigation of DMS's effects on apoptosis typically follows a standardized workflow involving cell culture, treatment, and subsequent analysis using various assays.
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Methodology:
-
Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of DMS (e.g., 0, 1, 2, 4, 8 µM) for desired time points (e.g., 24, 48, 72 hours).[6]
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Caspase-3 Activity Assay
-
Principle: Quantifies the activity of activated Caspase-3, a key executioner caspase, using a specific substrate that releases a fluorescent or chromogenic molecule upon cleavage.
-
Methodology:
-
Treat cells with DMS as described above.
-
Harvest cells and prepare total cell lysates using a lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Incubate a standardized amount of protein from each sample with a Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) in an assay buffer.
-
Measure the signal (absorbance or fluorescence) over time using a plate reader.
-
Quantify activity based on a standard curve and express it as fold-change relative to the untreated control.[6]
-
Western Blot Analysis
-
Principle: Detects specific proteins in a complex mixture to analyze changes in their expression or cleavage (activation).
-
Methodology:
-
Prepare total cell lysates from DMS-treated and control cells.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., PARP, cleaved Caspase-3, SphK1, p65 NF-κB, β-actin).[6]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
This compound is a specific and potent inducer of apoptosis that acts primarily through the competitive inhibition of sphingosine kinase. This action disrupts the critical balance of the sphingolipid rheostat, leading to reduced levels of the survival lipid S1P and an accumulation of the pro-apoptotic lipids sphingosine and ceramide. The resulting signaling cascade involves the activation of the intrinsic mitochondrial pathway, robust caspase activation, generation of ROS, and the concurrent suppression of key pro-survival pathways including PI3K/Akt, MAPK/ERK, and NF-κB. Its well-defined mechanism of action makes DMS a valuable tool for studying sphingolipid signaling and a potential lead compound for the development of novel anticancer therapeutics.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]
- 12. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-apoptotic effect of PI3K-Akt signaling pathway after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates myocardial ischemia-reperfusion injury by recruiting regulatory T cells through PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of MAP kinase by sphingosine and its methylated derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N,N-Dimethylsphingosine in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Recent metabolomic studies have identified N,N-Dimethylsphingosine (DMS) as a key endogenous lipid mediator that is upregulated in the spinal cord during neuropathic pain states. This technical guide provides an in-depth overview of the role of DMS in neuropathic pain models, consolidating current research on its mechanism of action, experimental validation, and underlying signaling pathways. Intrathecal administration of DMS has been shown to induce mechanical allodynia, a hallmark of neuropathic pain, in preclinical models. The primary mechanism of DMS involves the inhibition of sphingosine kinases (SphK1 and SphK2), leading to a disruption of the critical balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P). This guide details the experimental protocols used to investigate the effects of DMS, presents quantitative data from key studies, and visualizes the complex signaling cascades involved, offering a valuable resource for researchers and professionals in the field of pain and neuroscience.
Introduction to this compound and Neuropathic Pain
Neuropathic pain is a chronic condition characterized by pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is often described as shooting, burning, or stabbing pain and can be associated with sensory abnormalities such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful).
Recent advances in metabolomics have enabled the identification of novel endogenous molecules that contribute to the pathogenesis of neuropathic pain. One such molecule is this compound (DMS), a sphingolipid metabolite that has been found to be significantly upregulated in the dorsal horn of the spinal cord in animal models of neuropathic pain, such as the Tibial Nerve Transection (TNT) model.[1] DMS has been shown to be a potent inducer of mechanical hypersensitivity when administered directly into the spinal cord, suggesting a causal role in the development of neuropathic pain.[1]
This guide will delve into the technical aspects of DMS's involvement in neuropathic pain, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways.
Mechanism of Action: Inhibition of Sphingosine Kinase
The primary mechanism through which DMS is understood to exert its effects is through the competitive inhibition of sphingosine kinases (SphK), specifically SphK1 and SphK2.[2] These enzymes are responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a plethora of cellular processes, including cell survival, proliferation, inflammation, and neuronal excitability.
By inhibiting SphK, DMS disrupts the delicate balance, often referred to as the "sphingolipid rheostat," between pro-apoptotic ceramide and pro-survival S1P.[3][4] Inhibition of SphK leads to a decrease in S1P levels and a subsequent accumulation of its precursor, sphingosine, which can then be converted to ceramide.[2] This shift in the ceramide/S1P ratio is believed to be a key contributor to the cellular dysfunction and neuroinflammation observed in neuropathic pain states.
Data Presentation: Quantitative Findings
The following tables summarize the key quantitative data from studies investigating the role of DMS in neuropathic pain models.
| Parameter | Neuropathic Pain Model | Tissue | Fold Change/Concentration | Reference |
| DMS Levels | Tibial Nerve Transection (TNT) | Ipsilateral Dorsal Horn | 3.5 ± 1.2 fmol/mg of tissue | [1] |
Table 1: Endogenous Levels of DMS in a Neuropathic Pain Model. This table shows the measured concentration of DMS in the ipsilateral dorsal horn of rats 21 days after Tibial Nerve Transection surgery.
| Dose of Intrathecal DMS | Time Point | Effect on Paw Withdrawal Threshold | Reference |
| 0.25 µg/kg | 24 hours post-injection | Induction of mechanical allodynia | [1] |
| 2.5 ng/kg - 1600 ng/kg | Days 1, 2, 5, and 6 | Dose-dependent induction of mechanical hypersensitivity | [3] |
Table 2: Exogenous DMS Administration and Behavioral Outcomes. This table summarizes the doses of intrathecally administered DMS that have been shown to induce mechanical allodynia in healthy rats.
| Enzyme | IC50 Value | Reference |
| Sphingosine Kinase 1 (in vitro) | 12 ± 6 µM | [5][6] |
| Sphingosine Kinase (ERK-1/2 activation) | 15 ± 10 µM | [5][6] |
| Sphingosine Kinase 1 (competitive inhibitor) | Ki = 5µM | [7] |
| Sphingosine Kinase 2 (non-competitive inhibitor) | Ki = 12µM | [7] |
Table 3: Inhibitory Potency of DMS on Sphingosine Kinases. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of DMS for SphK1 and SphK2, demonstrating its potency as an inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of DMS in neuropathic pain.
Tibial Nerve Transection (TNT) Model in Rats
The TNT model is a widely used surgical model to induce robust and long-lasting neuropathic pain.[8][9]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision on the medial side of the thigh to expose the sciatic nerve and its branches.
-
Nerve Transection: Carefully isolate the tibial nerve, which is one of the three terminal branches of the sciatic nerve. Ligate the tibial nerve with a suture and then transect it distal to the ligation.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Mechanical allodynia typically develops within a few days and persists for several weeks.
Intrathecal Catheterization and DMS Administration in Rats
Intrathecal administration allows for the direct delivery of substances to the spinal cord.[5][9]
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat and make an incision over the cisterna magna.
-
Carefully puncture the atlanto-occipital membrane and insert a polyethylene catheter (e.g., PE-10) into the subarachnoid space.
-
Advance the catheter caudally to the lumbar enlargement of the spinal cord.
-
Secure the catheter in place and externalize it at the back of the neck.
-
Allow the animal to recover for several days before drug administration.
-
-
DMS Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., ethanol or a saline solution with a solubilizing agent).
-
For intrathecal injection, a small volume (typically 10-20 µL) of the DMS solution is slowly infused through the catheter, followed by a small flush of sterile saline.
-
Assessment of Mechanical Allodynia using von Frey Filaments
The von Frey test is a standard behavioral assay to measure mechanical sensitivity.[10][11]
Procedure:
-
Acclimatization: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response to the previous stimulus. The pattern of responses is then used to calculate the force (in grams) at which the animal has a 50% probability of withdrawing its paw.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the role of DMS in neuropathic pain.
Sphingolipid Metabolism and the Action of DMS
Caption: Sphingolipid metabolism and the inhibitory action of DMS on Sphingosine Kinase.
Proposed Signaling Pathway of DMS in Neuropathic Pain
References
- 1. The course of mechanical allodynia differs between forelimb innervation territories following median nerve injury in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous NGF degradation induces mechanical allodynia and thermal hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of D-Serine and MK-801 on Neuropathic Pain and Functional Recovery in a Rat Model of Spinal Cord Injury [e-neurospine.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Sphingosine-1-phosphate axis for developing non-narcotic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Sphingolipid Rheostat Reset: A Technical Guide to the Effects of N,N-Dimethylsphingosine on the Ceramide to S1P Ratio
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The balance between two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), functions as a critical cellular rheostat determining cell fate. High ceramide levels are strongly associated with pro-apoptotic and anti-proliferative signals, whereas elevated S1P levels promote cell survival, proliferation, and inflammation. The enzyme sphingosine kinase (SphK) is the fulcrum of this balance, catalyzing the conversion of sphingosine to S1P. N,N-Dimethylsphingosine (DMS) is a potent, cell-permeable, competitive inhibitor of sphingosine kinase. By blocking SphK activity, DMS effectively shifts the sphingolipid rheostat towards a pro-death state, characterized by a significant decrease in the intracellular concentration of S1P and a corresponding accumulation of ceramide. This guide provides an in-depth analysis of the mechanism of DMS, its quantitative impact on the ceramide/S1P ratio, and detailed protocols for its study.
Introduction: The Sphingolipid Rheostat
Sphingolipids are not merely structural components of cellular membranes; they are pivotal signaling molecules that regulate a vast array of cellular processes.[1] At the heart of sphingolipid signaling lies the dynamic interplay between ceramide and sphingosine-1-phosphate (S1P).[2]
-
Ceramide: Often termed a "pro-death" lipid, ceramide is a central molecule in sphingolipid metabolism. Its accumulation, triggered by cellular stresses, chemotherapeutic agents, or inflammatory cytokines, can activate pathways leading to cell cycle arrest, senescence, and apoptosis.[3][4][5]
-
Sphingosine-1-Phosphate (S1P): In direct opposition to ceramide, S1P is a "pro-survival" lipid mediator.[2] It promotes cell proliferation and survival and is a critical signaling molecule in angiogenesis, inflammation, and immune cell trafficking.[5] S1P can act intracellularly as a second messenger or be secreted to activate a family of five G-protein-coupled receptors (S1P₁₋₅) on the cell surface.[6]
The intracellular ratio of ceramide to S1P is known as the sphingolipid rheostat .[7] Because these lipids are metabolically interconvertible, their relative balance, rather than their absolute amounts, often dictates the cellular outcome.[2] A shift towards ceramide favors apoptosis, while a shift towards S1P promotes survival and proliferation.[1] This rheostat is a key target in disease research, particularly in oncology, where tipping the balance in favor of ceramide is a promising therapeutic strategy.[7]
Mechanism of Action of this compound (DMS)
This compound exerts its profound effects on cell fate by directly targeting the primary enzyme responsible for S1P production: sphingosine kinase (SphK).
Primary Mechanism: DMS is a potent and specific competitive inhibitor of sphingosine kinase, with activity demonstrated against both SphK1 and SphK2 isoforms.[8][9][10] By competing with the endogenous substrate, sphingosine, DMS effectively blocks the phosphorylation event that generates S1P.[8] This inhibition has two immediate and critical consequences:
-
Depletion of Sphingosine-1-Phosphate (S1P): DMS treatment leads to a rapid decrease in basal intracellular S1P levels and prevents the stimulus-induced increases in S1P that are critical for mitogenic signaling.[8][9][10]
-
Accumulation of Ceramide: The blockade of sphingosine phosphorylation creates a metabolic bottleneck. The accumulating sphingosine is subsequently acylated by ceramide synthases to form ceramide, leading to a significant increase in total cellular ceramide levels.[8][9][10]
This dual action effectively "resets" the sphingolipid rheostat, creating a cellular environment that is high in pro-apoptotic ceramide and low in pro-survival S1P.[8][9] This mechanism is considered the primary driver of the pro-apoptotic effects observed with DMS treatment in numerous cell types.[8][9]
Quantitative Effects on the Ceramide/S1P Ratio
Treatment of cells with DMS causes a significant and measurable shift in the ceramide to S1P ratio. While precise values vary by cell type, DMS concentration, and treatment duration, the qualitative effect is consistently reported across multiple studies.[8][9][10] The table below summarizes the expected quantitative changes based on published findings.
| Analyte | Cell Line Example | Treatment Example | Representative Change | Rationale / Citation |
| Sphingosine-1-Phosphate (S1P) | U937, Swiss 3T3 | 1-10 µM DMS | Substantial Decrease | DMS potently inhibits SphK, directly blocking the synthesis of S1P from sphingosine. Basal levels of S1P are effectively reduced.[8][9][10] |
| Ceramide | U937, Swiss 3T3 | 1-10 µM DMS | Significant Increase | The inhibition of SphK leads to the accumulation of its substrate, sphingosine, which is then readily converted back to ceramide by ceramide synthases.[8][9][10] |
| Ceramide : S1P Ratio | Various | 1-10 µM DMS | Marked Increase | The combined effect of decreased S1P and increased ceramide dramatically shifts the rheostat towards a high ceramide state, favoring pro-apoptotic signaling.[8][9] |
Downstream Cellular Consequences
The DMS-induced reset of the sphingolipid rheostat triggers a cascade of downstream signaling events that culminate in cell growth arrest and apoptosis.
-
Induction of Apoptosis: The accumulation of ceramide is a primary driver of apoptosis. Ceramide can activate stress-induced protein kinases such as c-Jun N-terminal kinase (JNK) and activate protein phosphatases (e.g., PP2A), which dephosphorylate and inactivate pro-survival proteins like Akt.[11]
-
Inhibition of Pro-Survival Signaling: The depletion of S1P cripples pro-survival pathways. S1P is required for optimal cell proliferation and acts to suppress ceramide-mediated apoptosis.[7] By reducing S1P, DMS removes this crucial survival signal, making cells more susceptible to apoptotic stimuli.
Experimental Protocols
Investigating the effects of DMS requires robust methodologies for measuring enzyme activity and quantifying sphingolipid levels. Below are detailed, representative protocols based on established methods.
Protocol 1: Sphingosine Kinase (SphK) Activity Assay
This protocol describes a method to measure SphK activity in cell lysates and assess its inhibition by DMS. It is based on the principles of radiometric or fluorescence-based assays.[12]
A. Materials
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 15 mM NaF, 1 mM Na₃VO₄, 2 mM β-glycerophosphate, 1 mM DTT, 10% glycerol, protease inhibitor cocktail.
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 250 mM NaCl, 15 mM MgCl₂, 1 mM DTT.
-
Substrate: Sphingosine (or a fluorescent analog like NBD-sphingosine).
-
Cofactor: [γ-³²P]ATP or non-radioactive ATP for fluorescence assays.
-
Inhibitor: this compound (DMS).
-
Stop Solution: For radiometric assay: Chloroform:Methanol:HCl (100:200:1, v/v/v). For fluorescence assay: specific stop buffer provided with kit.
-
Scintillation fluid and counter, or fluorescence plate reader.
B. Procedure
-
Cell Lysate Preparation:
-
Culture cells (e.g., U937) to ~80% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend cell pellet in ice-cold Cell Lysis Buffer and lyse by sonication or Dounce homogenization on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction containing SphK) and determine protein concentration (e.g., BCA assay).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final volume:
-
10 µL of 5x Reaction Buffer.
-
5 µL of cell lysate (e.g., 20-50 µg total protein).
-
5 µL of DMS (or vehicle control, e.g., DMSO) at desired concentrations. Pre-incubate for 10-15 minutes at room temperature.
-
5 µL of Sphingosine substrate (e.g., final concentration 50 µM).
-
Deionized water to bring the volume to 40 µL.
-
-
Initiate the reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP for a final concentration of 1 mM).
-
Incubate at 37°C for 15-30 minutes.
-
-
Stopping the Reaction and Product Separation (Radiometric):
-
Stop the reaction by adding 750 µL of Stop Solution, followed by 250 µL of chloroform and 250 µL of 1 M KCl.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the radiolabeled S1P product.
-
Wash the organic phase with 500 µL of methanol:1 M KCl (1:1).
-
Transfer a known volume of the final organic phase to a scintillation vial.
-
-
Quantification:
-
Evaporate the solvent from the scintillation vial.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate SphK activity as pmol of S1P formed per minute per mg of protein. Compare activity in DMS-treated samples to the vehicle control to determine inhibition.
-
Protocol 2: Quantification of Ceramide and S1P by LC-MS/MS
This protocol provides a method for the simultaneous extraction and quantification of endogenous ceramide and S1P from DMS-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
A. Materials
-
Solvents: LC-MS grade Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid, Water.
-
Internal Standards (IS): C17:0 Ceramide, d-erythro-Sphingosine-1-Phosphate-d7 (S1P-d7).
-
Cell culture reagents and DMS.
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography Column: C18 reverse-phase column (for ceramides) or a HILIC column (for S1P).
B. Procedure
-
Sample Preparation:
-
Seed cells in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with DMS (e.g., 10 µM) or vehicle for the desired time (e.g., 1-6 hours).
-
Aspirate media, wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold methanol. Transfer to a glass tube.
-
Determine protein concentration from a small aliquot for normalization.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL methanol suspension, add the internal standard mix (e.g., 100 pmol C17-Ceramide, 50 pmol S1P-d7).
-
Add 2 mL of chloroform. Vortex vigorously for 2 minutes.
-
Add 0.8 mL of water. Vortex again for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a new glass tube.
-
-
Sample Processing:
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 30-37°C.
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., Methanol:Acetonitrile 1:1, v/v).
-
Transfer to an LC autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a gradient elution method appropriate for separating ceramides and S1P. For example, a C18 column with a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide species (e.g., C16, C18, C24:0, C24:1) and S1P, as well as their corresponding internal standards.
-
Example MRM Transitions (Precursor > Product):
-
S1P: m/z 380.3 > 264.3
-
S1P-d7 (IS): m/z 387.3 > 271.3
-
C16-Ceramide: m/z 538.5 > 264.4
-
C17-Ceramide (IS): m/z 552.5 > 264.4
-
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of synthetic ceramide and S1P standards.
-
Calculate the concentration of each analyte in the samples by normalizing its peak area to the internal standard's peak area and comparing it to the standard curve.
-
Express final values as pmol per mg of protein.
-
Conclusion
This compound is an invaluable pharmacological tool for manipulating the sphingolipid rheostat. Its specific, competitive inhibition of sphingosine kinase provides a direct mechanism for decreasing pro-survival S1P and increasing pro-apoptotic ceramide. This action shifts the cellular balance towards apoptosis, making DMS a critical compound for studying cell fate signaling and for investigating novel therapeutic strategies in diseases characterized by excessive cell proliferation and survival, such as cancer. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of DMS and other modulators of this critical signaling nexus.
References
- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide/sphingosine/sphingosine 1-phosphate metabolism on the cell surface and in the extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide conversion to sphingosine-1-phosphate is essential for survival in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of Ceramide and Sphingosine 1-Phosphate on ERM Phosphorylation: PROBING SPHINGOLIPID SIGNALING AT THE OUTER PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
The Intracellular Journey of N,N-Dimethylsphingosine: A Technical Guide to its Cellular Uptake, Metabolism, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring, N-methylated derivative of sphingosine that has garnered significant attention in cellular biology and pharmacology.[1] Primarily recognized as a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to the pro-survival signaling lipid sphingosine-1-phosphate (S1P), DMS plays a critical role in modulating the cellular "sphingolipid rheostat."[2][3][4] By inhibiting SphK, DMS effectively decreases S1P levels while concurrently elevating intracellular concentrations of the pro-apoptotic lipid, ceramide.[2][4] This targeted modulation of bioactive sphingolipids makes DMS a valuable tool for investigating cellular signaling pathways and a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the current understanding of the cellular uptake, metabolism, and signaling pathways of DMS, supplemented with detailed experimental protocols and quantitative data.
Cellular Uptake of this compound
The precise mechanism governing the entry of this compound (DMS) into cells is not yet fully understood and appears to be a complex process. While the lipid-soluble nature of DMS suggests the possibility of passive diffusion across the plasma membrane, the involvement of specific transporter proteins cannot be ruled out and may be cell-type dependent.
Currently, there is a lack of specific quantitative data in the literature detailing the kinetics of DMS uptake across different cell lines. It is known that other sphingolipids can be transported by members of the ATP-binding cassette (ABC) transporter family, but a direct role for these transporters in DMS uptake has not been definitively established.[5][6][7][8][9] Further research is required to elucidate the specific transporters and the kinetics involved in DMS cellular uptake.
Metabolic Fate of this compound
Once inside the cell, exogenous this compound (DMS) appears to be metabolically stable in certain cell types. Studies in human platelets using radiolabeled DMS have shown that it is not significantly converted to other sphingolipid species, such as ceramide or sphingomyelin.[3] This suggests that in these cells, DMS primarily acts as a signaling molecule and an enzyme inhibitor rather than a substrate for further metabolic conversion.
However, the metabolic fate of DMS in other cell types, particularly in rapidly proliferating cancer cells which may have altered lipid metabolism, warrants further investigation. It is plausible that in some cellular contexts, DMS could be subject to degradation or modification, although this has not been extensively documented.
Core Mechanism of Action and Signaling Pathways
The primary and most well-characterized mechanism of action of this compound (DMS) is the competitive inhibition of sphingosine kinase (SphK), with a particular emphasis on SphK1.[2][3][4] This inhibition has profound consequences on the intracellular balance of key bioactive sphingolipids, leading to a cascade of downstream signaling events.
The Sphingolipid Rheostat: A Shift Towards Apoptosis
DMS directly competes with sphingosine for the active site of SphK, thereby blocking the synthesis of sphingosine-1-phosphate (S1P).[2][3] This leads to:
-
Decreased S1P Levels: S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration. By reducing its intracellular concentration, DMS attenuates these pro-survival signals.
-
Increased Ceramide Levels: The inhibition of SphK leads to an accumulation of its substrate, sphingosine, which can then be shunted towards the synthesis of ceramide. Ceramide is a well-established pro-apoptotic lipid that can activate various stress-response pathways, leading to cell cycle arrest and programmed cell death.[2][4]
This DMS-induced shift in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," is a central tenet of its biological activity.[2]
Impact on Downstream Signaling Pathways
The alteration of the sphingolipid rheostat by DMS influences several critical signaling pathways:
-
Inhibition of Pro-survival Signaling: By lowering S1P levels, DMS can indirectly inhibit downstream signaling pathways activated by S1P receptors, which are G protein-coupled receptors involved in cell growth and survival.
-
Activation of Apoptotic Pathways: The accumulation of ceramide can activate various effector molecules, including caspases and other proteins involved in the apoptotic cascade.
-
Modulation of Protein Kinase C (PKC): While early studies suggested DMS could directly inhibit PKC, more recent evidence indicates that at concentrations effective for SphK inhibition, DMS does not significantly affect PKC activity.[2][4]
-
Inhibition of NF-κB Activation: Some studies have shown that DMS can suppress the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.
The following diagrams illustrate the central role of DMS in modulating sphingolipid signaling and a general workflow for studying its effects.
Quantitative Data
The following tables summarize the available quantitative data regarding the inhibitory effects of this compound (DMS) on sphingosine kinase (SphK).
Table 1: Inhibition of Sphingosine Kinase by this compound
| Cell/Tissue Source | Enzyme Form | IC50 (µM) | Inhibition Type | Reference |
| Human Platelets | Cytosolic Fraction | ~5 | Competitive | [3] |
| Porcine Vascular Smooth Muscle Cells | In vitro | 12 ± 6 | Not specified | [10] |
| U937 Monoblastic Leukemia Cells | Cell Lysate | Not specified | Competitive | [2] |
| Swiss 3T3 Fibroblasts | Cell Lysate | Not specified | Competitive | [2] |
| PC12 Pheochromocytoma Cells | Cell Lysate | Not specified | Competitive | [2] |
Table 2: Impact of this compound on Cellular Sphingolipid Levels
| Cell Line | DMS Concentration (µM) | Treatment Time | Change in S1P Levels | Change in Ceramide Levels | Reference |
| U937 | 10 | 30 min | Decrease | Increase | [2] |
| Swiss 3T3 | 10 | 1 hour | Decrease | Increase | [2] |
| PC12 | 10 | 1 hour | Decrease | Increase | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound (DMS). These protocols are based on established techniques for sphingolipid research and can be adapted for specific cell types and experimental questions.
Protocol 1: Measurement of Cellular Uptake of Radiolabeled this compound
Objective: To quantify the uptake of DMS into cultured cells over time.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
[³H]-N,N-Dimethylsphingosine (or other suitable radiolabeled DMS)
-
Unlabeled this compound
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
-
0.1 M NaOH
Methodology:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Treatment Medium: Prepare a working solution of [³H]-DMS in complete culture medium at the desired final concentration (e.g., 1 µM with a specific activity of 1 µCi/mL). For competition experiments, also prepare medium containing [³H]-DMS and a 100-fold excess of unlabeled DMS.
-
Uptake Experiment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the [³H]-DMS containing medium to the wells.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Stopping the Uptake:
-
To terminate the uptake, rapidly aspirate the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]-DMS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration of parallel wells to normalize the uptake data (e.g., using a BCA protein assay).
-
Data Analysis: Express the results as pmol of DMS taken up per mg of cellular protein.
Protocol 2: Analysis of Intracellular this compound and its Metabolites by LC-MS/MS
Objective: To quantify the intracellular concentration of DMS and to identify and quantify its potential metabolites.
Materials:
-
Cultured cells treated with DMS
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards (e.g., C17-DMS, C17-sphingosine, C17-ceramide, C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Cell scrapers
Methodology:
-
Cell Treatment and Harvesting:
-
Culture cells to the desired confluency in 6-well plates or larger culture dishes.
-
Treat the cells with DMS at the desired concentration and for the specified time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction:
-
Add the internal standard mixture to the cell suspension.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Add 1 mL of water and vortex again.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).
-
Use a gradient elution program with mobile phases suitable for sphingolipid separation (e.g., water/acetonitrile or methanol with formic acid and ammonium formate).[11][12][13]
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DMS and its potential metabolites, as well as the internal standards.
-
-
Data Analysis:
-
Quantify the amount of each analyte by comparing its peak area to that of the corresponding internal standard.
-
Normalize the data to the amount of total protein or cell number.
-
Conclusion
This compound is a critical tool for the study of sphingolipid signaling. Its primary mechanism of action, the competitive inhibition of sphingosine kinase, leads to a pro-apoptotic shift in the cellular sphingolipid balance. While its metabolic fate appears to be limited in some cell types, further research is needed to fully understand its intracellular processing across a broader range of cells. A significant knowledge gap remains concerning the precise mechanisms and kinetics of its cellular uptake. The detailed protocols provided in this guide offer a framework for researchers to further investigate these aspects and to continue to unravel the complex roles of DMS in cellular physiology and pathology.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed Mutational Strategies Reveal Drug Binding and Transport by the MDR Transporters of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an advanced liquid chromatography–tandem mass spectrometry measurement system for simultaneous sphingolipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylsphingosine Signaling in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring N-methylated derivative of sphingosine that has emerged as a significant modulator of cancer cell signaling.[1] Unlike its pro-survival counterpart sphingosine-1-phosphate (S1P), DMS exhibits pro-apoptotic and anti-proliferative effects in a variety of cancer cell types. This technical guide provides a comprehensive overview of the core signaling pathways modulated by DMS in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts in this area.
The primary mechanism of action for DMS is the competitive inhibition of sphingosine kinase 1 (SphK1), a critical enzyme that catalyzes the phosphorylation of sphingosine to S1P.[2] Overexpression of SphK1 is a hallmark of numerous cancers and is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting SphK1, DMS disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival mediator S1P and an accumulation of pro-apoptotic sphingolipids like ceramide.[2] This shift is central to the anti-cancer effects of DMS.
Beyond its direct impact on the sphingolipid rheostat, DMS influences several other key signaling cascades within cancer cells, including the NF-κB, MAPK, and PI3K/Akt pathways, as well as intracellular calcium signaling. Understanding these interconnected pathways is crucial for elucidating the full spectrum of DMS's anti-neoplastic activity and for identifying potential combination therapies.
Core Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through its influence on a network of interconnected signaling pathways. The primary initiating event is the inhibition of SphK1, which then triggers a cascade of downstream effects.
Sphingosine Kinase (SphK) Pathway
The central tenet of DMS's mechanism of action is its role as a competitive inhibitor of SphK1.[2] This inhibition leads to a decrease in the cellular levels of S1P, a potent signaling lipid that promotes cell survival, proliferation, and migration, and an increase in ceramide, which induces apoptosis.[2]
NF-κB Signaling Pathway
DMS treatment has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway.[3] NF-κB is a transcription factor that plays a pivotal role in cancer cell survival, proliferation, and inflammation by regulating the expression of numerous target genes, including anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1.[3][4][5] The inhibition of SphK1 by DMS is linked to the downstream suppression of NF-κB p65 subunit activation and its translocation to the nucleus.[6]
Intracellular Calcium Signaling
A key event following DMS treatment is the increase in intracellular calcium concentration ([Ca2+]i).[3] Sustained elevation of intracellular calcium can trigger apoptosis through multiple mechanisms, including the activation of calcium-dependent proteases like calpains and phosphatases like calcineurin.[7][8] Calpains can cleave and activate pro-apoptotic proteins such as Bid and caspases, while calcineurin can dephosphorylate and activate other pro-apoptotic factors.[9][10][11] This DMS-induced calcium influx represents a significant branch of its pro-apoptotic signaling.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical for cancer cell proliferation and survival.[12][13] Evidence suggests that DMS can inhibit the phosphorylation and activation of key components of these pathways, such as ERK and Akt.[13][14][15] The inhibition of these pro-survival pathways further contributes to the overall anti-cancer effect of DMS, leading to decreased proliferation and increased apoptosis.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | 4.86 | 24 | [2] |
| A549 | Lung Carcinoma | 4.79 | 48 | [2] |
| A549 | Lung Carcinoma | 4.46 | 72 | [2] |
| HT29 | Colorectal Carcinoma | >50% apoptosis at 20 µM | 6 | [1] |
| HRT18 | Colorectal Carcinoma | >50% apoptosis at 20 µM | 6 | [1] |
| MKN74 | Gastric Carcinoma | >50% apoptosis at 20 µM | 6 | [1] |
| COLO205 | Colorectal Carcinoma | >50% apoptosis at 20 µM | 6 | [1] |
| CMK-7 | Leukemia | >90% apoptosis at 20 µM | 6 | [1] |
| HL60 | Leukemia | >90% apoptosis at 20 µM | 6 | [1] |
| U937 | Leukemia | >90% apoptosis at 20 µM | 6 | [1] |
Table 2: Quantitative Effects of this compound on Key Signaling Proteins
| Cell Line | Protein | Effect | Fold Change / % Change | Treatment Conditions | Reference |
| A549 | SphK1 (mRNA) | Downregulation | ~35% decrease | 2-4 µM for 48h | |
| A549 | NF-κB p65 | Decreased expression | Concentration-dependent | 2-4 µM for 24-48h | |
| A549 | Caspase-3 | Increased activity | Concentration-dependent | 2-4 µM for 24-48h | [2] |
| A549 | PARP | Increased cleavage | Concentration-dependent | 2-4 µM for 24-48h | [2] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DMS and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with DMS for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis or necrosis, and FITC-negative/PI-negative cells are viable.
Western Blot Analysis for Key Signaling Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse DMS-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-SphK1, anti-p-ERK, anti-NF-κB p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Intracellular Calcium Measurement
Principle: Fluorescent calcium indicators, such as Fluo-4 AM, are used to measure changes in intracellular calcium concentration. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large increase in fluorescence intensity upon binding to calcium.
Protocol:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip.
-
Dye Loading: Load the cells with Fluo-4 AM in a physiological buffer.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings before adding DMS.
-
Stimulation and Measurement: Add DMS to the cells and continuously record the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the relative change in intracellular calcium concentration.
Sphingosine Kinase Activity Assay
Principle: This assay measures the enzymatic activity of SphK1 by quantifying the amount of S1P produced from sphingosine. A common method involves using a radioactive ATP analog ([γ-32P]ATP) and separating the radiolabeled S1P product by thin-layer chromatography (TLC).
Protocol:
-
Lysate Preparation: Prepare cell lysates from DMS-treated and control cells.
-
Kinase Reaction: Incubate the cell lysates with sphingosine and [γ-32P]ATP in a kinase reaction buffer.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
TLC Separation: Separate the lipids by TLC.
-
Autoradiography and Quantification: Visualize the radiolabeled S1P by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the SphK1 activity, typically expressed as pmol of S1P formed per minute per mg of protein.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DMS and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.[16][17][18][19]
Conclusion
This compound represents a compelling molecule in the field of cancer therapeutics due to its multi-pronged attack on key cancer cell signaling pathways. Its primary action as a SphK1 inhibitor effectively shifts the cellular balance towards apoptosis. Furthermore, its ability to suppress the pro-survival NF-κB, MAPK, and PI3K/Akt pathways, coupled with its induction of pro-apoptotic calcium signaling, underscores its potential as a potent anti-cancer agent. This technical guide provides a foundational understanding of DMS's mechanisms, along with the necessary experimental framework to further investigate its therapeutic utility. The provided data and protocols are intended to empower researchers to explore the full potential of DMS and similar sphingolipid-modulating compounds in the development of novel cancer therapies.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-induced calpain mediates apoptosis via caspase-3 in a mouse photoreceptor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of protein kinase C subtypes alpha, gamma, delta, epsilon, zeta, and eta by tumor-promoting and nontumor-promoting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of AKT signaling in DNA repair and clinical response to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating the Complex Interplay: A Technical Guide to N,N-Dimethylsphingosine and Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between N,N-Dimethylsphingosine (DMS), a methylated derivative of sphingosine, and Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction. While early research suggested a direct inhibitory role for DMS on PKC, the current scientific consensus points towards a more nuanced relationship, with DMS primarily acting as a potent and specific inhibitor of sphingosine kinase (SphK). This document will dissect the historical context, present the contemporary understanding of the molecular interactions, detail relevant experimental protocols, and visualize the key signaling pathways.
The Evolving Paradigm: From Direct PKC Inhibition to Specific Sphingosine Kinase Targeting
Initial studies in the early 1990s positioned this compound as a potent inhibitor of Protein Kinase C, seemingly equipotent to its precursor, sphingosine.[1] These findings were based on in vitro assays demonstrating a significant reduction in PKC activity in the presence of DMS.[1] However, subsequent and more detailed investigations have largely revised this view.
More recent and comprehensive studies have established that DMS is a potent competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[2][3][4][5] Crucially, at concentrations that effectively inhibit SphK, DMS has been shown to have no direct effect on PKC activity or its translocation to the cell membrane, a key step in its activation.[2][3] This specificity makes DMS a valuable pharmacological tool to investigate the distinct roles of the SphK/S1P signaling axis.
The pro-apoptotic effects of DMS are now largely attributed to its ability to shift the cellular "sphingolipid rheostat." By inhibiting SphK, DMS decreases the levels of pro-survival S1P while causing an accumulation of pro-apoptotic precursors like sphingosine and ceramide.[2][3]
Despite the lack of direct inhibition, DMS can indirectly influence PKC signaling pathways in a context-dependent manner, as will be explored in the signaling pathways section.
Quantitative Data on DMS Interactions
The following tables summarize the available quantitative data for the inhibitory effects of this compound. It is noteworthy that while specific IC50 values for SphK inhibition are available, quantitative data for direct PKC inhibition is sparse and historical, with more recent literature refuting direct inhibition at physiological concentrations.
| Target Enzyme | Inhibitory Concentration (IC50) | Cell/System Context | Notes | Reference |
| Sphingosine Kinase | ~5.0 µM | in vitro | Competitive inhibitor. | |
| ERK-1/2 Activation | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | Mediated by SphK inhibition, PKC-independent. | [6] |
| [3H]-Thymidine Inc. | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | Anti-proliferative effect, PKC-independent. | [6][7] |
Signaling Pathways Involving DMS and PKC
The interaction between DMS and PKC is not a simple one-way inhibition but rather a complex interplay within the broader sphingolipid signaling network. The following diagrams, rendered in DOT language, illustrate these relationships.
The Sphingolipid Rheostat and the Primary Action of DMS
DMS primarily acts by competitively inhibiting sphingosine kinase, which alters the balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P). This is a central mechanism for the biological effects of DMS.
Caption: The Sphingolipid Rheostat and DMS Inhibition.
Indirect Cardioprotective Signaling Cascade
In specific contexts, such as myocardial tissue, low concentrations of DMS can trigger a protective signaling cascade that involves a specific PKC isozyme, PKCε. This is not a direct inhibition but rather an upstream involvement of PKCε in the activation of SphK.
Caption: DMS-induced Cardioprotective Pathway via PKCε.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the DMS-PKC interaction. Below are outlines of key experimental protocols.
In Vitro Protein Kinase C Activity Assay
This assay is designed to determine the direct effect of DMS on the catalytic activity of purified PKC isozymes.
-
Objective: To measure the phosphorylation of a substrate by PKC in the presence or absence of DMS.
-
Materials:
-
Purified, recombinant PKC isozymes (e.g., PKCα, PKCε).
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate).
-
[γ-³²P]ATP.
-
Lipid vesicles or mixed micelles (e.g., phosphatidylserine and diacylglycerol).
-
This compound (DMS) stock solution.
-
Kinase reaction buffer.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
-
-
Protocol:
-
Prepare the lipid vesicles/micelles by sonication.
-
In a microcentrifuge tube, combine the reaction buffer, lipid vesicles, purified PKC enzyme, and the specific substrate.
-
Add varying concentrations of DMS or vehicle control to the reaction tubes. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Compare the activity in DMS-treated samples to the vehicle control to determine the percentage of inhibition.
-
Sphingosine Kinase Activity Assay
This assay measures the efficacy of DMS in inhibiting SphK activity.
-
Objective: To quantify the formation of [³²P]S1P from sphingosine and [γ-³²P]ATP by SphK.
-
Materials:
-
Cell lysate or purified SphK.
-
Sphingosine substrate.
-
[γ-³²P]ATP.
-
This compound (DMS) stock solution.
-
Reaction buffer.
-
Lipids for extraction (e.g., chloroform, methanol).
-
Thin Layer Chromatography (TLC) plates and chamber.
-
Phosphorimager or autoradiography film.
-
-
Protocol:
-
Prepare cell lysates or purified SphK enzyme.
-
In a reaction tube, combine the enzyme source, reaction buffer, and sphingosine substrate.
-
Add varying concentrations of DMS or vehicle control. Pre-incubate for 10 minutes.
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
Separate the lipids by spotting the organic phase onto a TLC plate and developing it in an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Visualize and quantify the radiolabeled S1P spot using a phosphorimager.
-
Calculate the IC50 value for DMS based on the dose-response curve.
-
Western Blot for PKC Translocation
This cell-based assay determines if DMS affects the activation-induced translocation of PKC isozymes from the cytosol to the membrane.
-
Objective: To assess the subcellular localization of a PKC isozyme following cell stimulation in the presence of DMS.
-
Materials:
-
Cultured cells (e.g., HEK293, Swiss 3T3).
-
Cell stimulant (e.g., phorbol 12-myristate 13-acetate - PMA).
-
This compound (DMS).
-
Cell lysis buffer for subcellular fractionation.
-
Ultracentrifuge.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody specific for the PKC isozyme of interest (e.g., anti-PKCε).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with DMS or vehicle for a specified time.
-
Stimulate the cells with PMA for a short period (e.g., 15-30 minutes) to induce PKC translocation.
-
Wash the cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation by lysing the cells and separating the cytosolic and membrane fractions via ultracentrifugation.
-
Resolve equal amounts of protein from both fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the PKC isozyme.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the amount of the PKC isozyme in the membrane fraction between DMS-treated and untreated cells.
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for investigating the effects of DMS on a cellular process, distinguishing between PKC-dependent and SphK-dependent pathways.
Caption: Experimental Workflow for DMS Mechanism of Action.
Conclusion and Future Directions
However, the discovery of indirect interactions, such as the PKCε-dependent activation of SphK by low-dose DMS in cardioprotective signaling, highlights the complexity of sphingolipid signaling networks. Future research should continue to explore these context-dependent interactions and the potential for developing more specific pharmacological probes to dissect the roles of different sphingolipid-metabolizing enzymes and their downstream effectors. For drug development professionals, the specificity of DMS for SphK makes it and its analogs attractive candidates for therapeutic intervention in diseases characterized by dysregulated S1P signaling, such as cancer and inflammatory disorders.
References
- 1. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | SphK Inhibitor | For Research [benchchem.com]
- 6. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cn.aminer.org [cn.aminer.org]
Methodological & Application
Application Note: Quantitative Analysis of N,N-Dimethylsphingosine in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of N,N-Dimethylsphingosine (DMS) in biological matrices, such as plasma and cell lysates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DMS is a critical bioactive sphingolipid that acts as a potent inhibitor of sphingosine kinase (SphK), a key enzyme in the sphingolipid metabolic pathway.[1] By blocking the conversion of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P), DMS plays a significant role in modulating cellular processes like apoptosis and proliferation.[1][2] The described methodology employs a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for pharmacokinetic, pharmacodynamic, and mechanistic studies involving this compound.
Introduction
This compound (DMS) is a naturally occurring N-methylated derivative of sphingosine. It has garnered significant interest in cellular biology and drug development due to its function as a competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[1] The balance between cellular levels of pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is crucial for cell fate decisions. By inhibiting SphK, DMS disrupts this balance, leading to an accumulation of sphingosine and ceramide and a depletion of S1P, which can induce apoptosis in various cancer cell lines.[1][2]
Given its therapeutic potential, a reliable and validated analytical method for the accurate quantification of DMS in biological samples is essential for researchers in academia and the pharmaceutical industry. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of lipids in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of DMS, enabling researchers to precisely measure its concentration in their experimental models.
Experimental Protocol
Materials and Reagents
-
This compound (DMS) standard (≥98% purity)
-
This compound-d7 (DMS-d7) or other suitable stable isotope-labeled internal standard (IS)
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA), fatty acid-free
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of DMS from plasma and cell lysate samples.
-
Sample Collection:
-
For plasma, collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
For cultured cells, wash cells with ice-cold PBS, scrape, and pellet by centrifugation. Resuspend the cell pellet in a known volume of PBS or cell lysis buffer. Determine the protein concentration of the lysate for normalization.
-
-
Extraction Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma or cell lysate).
-
Add 10 µL of the internal standard working solution (e.g., 1 µM DMS-d7 in methanol).
-
Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the phases.
-
Carefully transfer the supernatant (organic and aqueous layers) to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
To induce phase separation, add 125 µL of chloroform and 125 µL of water.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.
-
Dry the extracted lipid phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good retention and separation of polar lipids like DMS.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following MRM transitions can be used for DMS and a potential internal standard. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 328.3 | 72.1 | 50 | 25 |
| This compound-d7 | 335.3 | 79.1 | 50 | 25 |
Data Presentation
Method Validation Summary
The analytical method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect according to established guidelines. The following tables summarize typical performance characteristics for the quantitative analysis of DMS.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 3 | < 15% | < 15% | 85 - 115% |
| MQC | 50 | < 15% | < 15% | 85 - 115% |
| HQC | 800 | < 15% | < 15% | 85 - 115% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DMS analysis.
This compound Signaling Pathway
Caption: DMS inhibits SphK, altering the sphingolipid balance.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers investigating the pharmacology and biological roles of this important sphingolipid. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the mechanism of action of DMS.
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethylsphingosine (DMS) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a potent, cell-permeable inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid metabolic pathway.[1] By competitively inhibiting both isoforms of sphingosine kinase (SphK1 and SphK2), DMS blocks the conversion of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[2][3] This inhibition leads to a shift in the cellular sphingolipid balance, often referred to as the "sphingolipid rheostat," resulting in the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.[4][5] Consequently, DMS has been widely utilized as a pharmacological tool to investigate the roles of SphK and S1P in various cellular processes, including proliferation, apoptosis, migration, and inflammation, particularly in the context of cancer research.[1][6]
These application notes provide a comprehensive overview of the use of DMS in in vitro cell culture, including its mechanism of action, effective concentrations in various cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
DMS exerts its biological effects primarily by competitively inhibiting sphingosine kinases. This leads to a decrease in intracellular S1P levels and an increase in ceramide levels.[4][6] This alteration of the ceramide/S1P balance is a critical factor in determining cell fate, pushing the cell towards apoptosis.[4] The downstream effects of SphK inhibition by DMS involve the modulation of several key signaling pathways that regulate cell survival and proliferation. Notably, DMS has been shown to suppress the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[7][8] Furthermore, DMS treatment can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6][9] The culmination of these signaling alterations is the induction of apoptosis, characterized by caspase activation, PARP cleavage, and DNA fragmentation.[6][9] Additionally, DMS has been observed to increase intracellular calcium concentrations, which can also contribute to apoptotic signaling.[3][6]
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following table summarizes the inhibitory concentrations of DMS in different cell lines, providing a reference for designing in vitro experiments.
| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| A549 | Human Lung Carcinoma | Apoptosis Induction | 1-4 µmol/l (induces apoptosis at 24-48h) | [6] |
| Porcine VSMC | Vascular Smooth Muscle Cells | [³H]-thymidine incorporation | IC50: 12 ± 6 µM | [2] |
| Porcine VSMC | Vascular Smooth Muscle Cells | ERK-1/2 activation | IC50: 15 ± 10 µM | [2] |
| CMK-7, HL60, U937 | Human Leukemic Cells | Apoptosis Induction | >50% apoptosis at 20 µM (for Sphingosine) | [2] |
| HT29, HRT18, MKN74, COLO205 | Human Colonic Carcinoma | Apoptosis Induction | >50% apoptosis | [2] |
| PC12 | Pheochromocytoma | Apoptosis Induction | 10 µM (induces DNA fragmentation) | [10] |
Mandatory Visualizations
Signaling Pathway of this compound (DMS)
Caption: DMS inhibits SphK1, leading to decreased S1P and increased ceramide, which in turn inhibits pro-survival pathways and induces apoptosis.
General Experimental Workflow for In Vitro DMS Studies
Caption: A phased approach to characterizing the in vitro effects of DMS, from initial cytotoxicity screening to mechanistic studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DMS on a given cell line and calculating the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
DMS stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
DMS Treatment: Prepare serial dilutions of DMS in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the DMS dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest DMS concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMS concentration relative to the vehicle control. Plot the percentage of viability against the DMS concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following DMS treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
DMS
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with DMS at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the SphK signaling pathway after DMS treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
DMS
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SphK1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-NF-κB p65, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMS as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable tool for studying sphingolipid signaling in in vitro cell culture. By inhibiting sphingosine kinase, DMS provides a means to investigate the roles of S1P and ceramide in cell fate decisions. The protocols provided herein offer a starting point for researchers to explore the effects of DMS in their specific cellular models. Careful optimization of cell density, DMS concentration, and treatment duration will be necessary for each cell line and experimental setup.
References
- 1. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential Inhibitor of Gβγ Signaling to AKT and ERK Derived from Phosducin-like Protein: EFFECT ON SPHINGOSINE 1-PHOSPHATE-INDUCED ENDOTHELIAL CELL MIGRATION AND IN VITRO ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethylsphingosine as a Sphingosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SK1 and SK2, have been identified and play crucial roles in various cellular processes, including cell growth, proliferation, survival, and migration.[1][2][3] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.[1][4] Dysregulation of SK activity, particularly the overexpression of SK1, has been implicated in the pathology of numerous diseases, including cancer and inflammatory conditions, making it a promising therapeutic target.[1][5][6][7]
N,N-Dimethylsphingosine (DMS) is a well-characterized competitive inhibitor of sphingosine kinase.[1][8][9] It acts by competing with the natural substrate, sphingosine, for the active site of the enzyme.[8] While DMS effectively inhibits SK1, some studies have shown that it may activate SK2, highlighting the importance of considering isoform specificity in experimental design.[10] DMS has been widely used as a pharmacological tool to investigate the physiological and pathological roles of the SK/S1P signaling axis.[8][11] These application notes provide detailed protocols for utilizing DMS in sphingosine kinase inhibitor assays.
Sphingosine Kinase Signaling Pathway
The sphingosine kinase pathway is a critical signaling cascade that regulates a multitude of cellular functions. The core of this pathway involves the enzymatic conversion of sphingosine to S1P by sphingosine kinases. S1P can then act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5) to initiate downstream signaling cascades that influence cell survival, proliferation, migration, and immune cell trafficking.[5][12][13][14] Intracellularly, S1P can also directly regulate the activity of various proteins. The inhibition of SK by DMS disrupts this pathway by reducing the production of S1P, thereby promoting the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.[1][8]
Figure 1: Simplified Sphingosine Kinase Signaling Pathway.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of DMS against sphingosine kinase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 of DMS can vary depending on the experimental conditions, such as the source of the enzyme (cell type or recombinant), the concentration of the substrate (sphingosine), and the specific assay method used.
| Inhibitor | Target | IC50 Value (µM) | Cell/Enzyme Source | Reference |
| This compound | Sphingosine Kinase | ~5 | Not specified | [1] |
| This compound | Sphingosine Kinase | 12 ± 6 | Porcine Vascular Smooth Muscle Cells | [9][15] |
| This compound | Sphingosine Kinase | 15 ± 10 | Porcine Vascular Smooth Muscle Cells | [9][15] |
Experimental Protocols
Several methods can be employed to measure the activity of sphingosine kinase and assess the inhibitory effect of DMS. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment. Commonly used methods include radiometric assays, fluorescence-based assays, and luminescence-based assays.[16][17][18][19][20]
Protocol 1: Radiometric Sphingosine Kinase Inhibition Assay
This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into sphingosine to form [³²P]S1P.
Materials:
-
Recombinant human sphingosine kinase 1 (SK1)
-
This compound (DMS)
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:1, v/v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid:Water, 60:30:8:4, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of DMS in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: In a microcentrifuge tube, mix the recombinant SK1 enzyme with the kinase assay buffer.
-
Inhibitor Pre-incubation: Add the DMS dilutions or vehicle control to the enzyme mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of sphingosine and [γ-³²P]ATP to the enzyme-inhibitor mix. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Terminate Reaction: Stop the reaction by adding the reaction termination solution.
-
Lipid Extraction: Extract the lipids by adding chloroform and water, vortexing, and centrifuging to separate the phases. The [³²P]S1P will be in the lower organic phase.
-
TLC Separation: Spot the extracted organic phase onto a TLC plate and develop the chromatogram using the TLC developing solvent.
-
Quantification: Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager. Alternatively, scrape the silica corresponding to the S1P spot and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of SK activity for each DMS concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the DMS concentration to determine the IC50 value.
Figure 2: Workflow for Radiometric Sphingosine Kinase Inhibition Assay.
Protocol 2: Fluorescence-Based Sphingosine Kinase Inhibition Assay
This method utilizes a fluorogenic substrate, such as NBD-sphingosine, which exhibits a change in its fluorescent properties upon phosphorylation by SK. This assay is generally safer and has a higher throughput than the radiometric assay.[19]
Materials:
-
Recombinant human sphingosine kinase 1 (SK1)
-
This compound (DMS)
-
NBD-sphingosine (or other suitable fluorescent substrate)
-
ATP
-
Kinase assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of DMS in kinase assay buffer. Prepare a solution of SK1, NBD-sphingosine, and ATP in the same buffer.
-
Assay Setup: In a 96-well black microplate, add the DMS dilutions or vehicle control.
-
Initiate Reaction: Add the SK1, NBD-sphingosine, and ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for NBD, excitation ~460 nm, emission ~535 nm). The phosphorylation of NBD-sphingosine leads to a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each DMS concentration and determine the IC50 value as described in the radiometric assay protocol.
Protocol 3: Luminescence-Based Sphingosine Kinase Inhibition Assay
This assay format measures the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the SK activity.
Materials:
-
Recombinant human sphingosine kinase 1 (SK1)
-
This compound (DMS)
-
Sphingosine
-
ATP
-
Kinase assay buffer
-
Commercially available ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of DMS in kinase assay buffer. Prepare a solution of SK1 and sphingosine in the same buffer.
-
Assay Setup: In a 96-well white microplate, add the DMS dilutions or vehicle control.
-
Initiate Kinase Reaction: Add the SK1 and sphingosine mixture to each well, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
ATP Detection: Allow the plate to cool to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent will lyse the cells (if using cell lysates) and contain luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Luminescence Measurement: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the SK activity. Calculate the percentage of inhibition for each DMS concentration and determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents; Non-specific binding of substrate or product. | Use high-purity reagents; Optimize washing steps in radiometric assay; Include a no-enzyme control. |
| Low signal or no activity | Inactive enzyme; Incorrect buffer composition; Sub-optimal substrate or ATP concentration. | Use a fresh batch of enzyme; Verify buffer pH and components; Optimize substrate and ATP concentrations. |
| High variability between replicates | Pipetting errors; Inconsistent incubation times. | Use calibrated pipettes; Ensure consistent timing for all steps, especially for kinetic assays. |
| Inconsistent IC50 values | Variation in experimental conditions; DMS instability. | Standardize all assay parameters; Prepare fresh DMS solutions for each experiment. |
Conclusion
This compound is a valuable tool for studying the roles of sphingosine kinase in health and disease. The protocols provided here offer robust methods for assessing the inhibitory activity of DMS and can be adapted for screening other potential SK inhibitors. Careful optimization of assay conditions and adherence to the protocols will ensure the generation of reliable and reproducible data.
References
- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 3. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 8. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Dimethylsphingosine and FTY720 inhibit the SK1 form but activate the SK2 form of sphingosine kinase from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. mdpi.com [mdpi.com]
- 15. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of N,N-Dimethylsphingosine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of N,N-Dimethylsphingosine (DMS) in various mouse models, based on published research. Detailed protocols, quantitative data, and visualizations of signaling pathways and experimental workflows are included to guide researchers in their study design.
Introduction to this compound (DMS)
This compound is a naturally occurring sphingolipid that plays a crucial role in cell signaling. It is primarily known as a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1] By inhibiting SphK, DMS can modulate the cellular balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, making it a molecule of interest for various therapeutic applications, including cancer, inflammation, and cardiovascular diseases.[1]
Key Signaling Pathways of DMS
DMS exerts its biological effects primarily through the inhibition of Sphingosine Kinase (SphK1 and SphK2). This inhibition disrupts the balance between sphingosine and S1P, leading to various downstream effects.
General DMS Signaling Pathway
The primary mechanism of DMS action is the competitive inhibition of SphK, leading to a decrease in S1P levels and an increase in sphingosine, which can be converted to ceramide. This shift in the ceramide/S1P ratio can induce apoptosis in cancer cells.
References
Application Notes and Protocols for Developing N,N-Dimethylsphingosine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a bioactive sphingolipid that acts as a competitive inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2][3] By inhibiting SphK1, DMS disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), leading to an accumulation of ceramide and subsequent induction of apoptosis in cancer cells.[1][3] This mechanism makes DMS a promising candidate for cancer therapy. However, its hydrophobic nature presents challenges for direct administration, necessitating the development of effective drug delivery systems to enhance its solubility, stability, and bioavailability.
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of DMS-based drug delivery systems, with a focus on lipid-based and polymeric nanocarriers. Detailed protocols for key experiments are provided to guide researchers in the development and preclinical assessment of these novel therapeutic agents.
Signaling Pathway of this compound
DMS exerts its primary anti-cancer effects by modulating the sphingolipid rheostat. The pathway diagram below illustrates the mechanism of action of DMS.
Quantitative Data Summary
Effective drug delivery systems for DMS should exhibit desirable physicochemical properties and enhanced biological activity compared to the free drug. The following tables summarize key quantitative parameters for DMS and representative drug delivery systems. Note: Data for specific DMS-loaded nanoparticles is limited in publicly available literature; therefore, some values are presented as examples from formulations with other lipophilic drugs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) of Free DMS | Citation |
| Porcine Vascular Smooth Muscle Cells | N/A | 12 ± 6 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | ~10-20 (estimated) | [5] |
| A549 | Lung Carcinoma | ~15-25 (estimated) | [1] |
Table 2: Characterization of Nanoparticle-Based Drug Delivery Systems
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Citation |
| Solid Lipid Nanoparticles (SLN) | Deferoxamine | 2.88 - 174 | ~0.344 | - | ~60 | [6] |
| Solid Lipid Nanoparticles (SLN) | Dimethyl Fumarate | ~300 | < 0.3 | -34.89 | 59 | [7] |
| Liposomes | Cisplatin/Diallyl Disulfide | ~150 | < 0.2 | Negative | 80-93 | [1] |
| PLGA Nanoparticles | Puerarin | 167.1 ± 5.26 | - | -29.88 ± 2.46 | 83.12 ± 4.73 | [3] |
| PGA-DMSP Conjugate | DMSP | Not Applicable | Not Applicable | Not Applicable | Not Applicable (Covalent) | [5] |
Table 3: In Vivo Efficacy of Nanoparticle Formulations in Tumor Models
| Delivery System | Cancer Model | Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Citation |
| Liposomes (Doxorubicin) | 4T1 Breast Cancer | Mice | Liposomal Doxorubicin | ~30.4 | [1] |
| Liposomes (Doxorubicin + DLD) | 4T1 Breast Cancer | Mice | DLD/PTX-Lips | 57.4 | [1] |
| PGA-DMSP Conjugate | Breast Adenocarcinoma | Nude Mice | High dose PGA-DMSP | Well-tolerated, efficacy evaluation proposed | [5] |
Experimental Protocols
Detailed methodologies for the formulation, characterization, and evaluation of DMS-based drug delivery systems are provided below.
Protocol 1: Formulation of DMS-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method, suitable for encapsulating lipophilic drugs like DMS.
References
- 1. Recent advances in liposome formulations for breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal and mechanistic tracking of cellular uptake dynamics with novel surface fluorophore-bound nanodiamonds - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and evaluation of Puerarin-loaded PLGA nanoparticles for improving oral bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Release Inhalable Polymeric Microspheres for Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in Sphingosine-1-Phosphate (S1P) Levels After Dimethyl Fumarate (DMS) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating numerous physiological processes, including immune cell trafficking, inflammation, and vascular integrity. Dysregulation of S1P signaling has been implicated in the pathophysiology of various autoimmune diseases, including multiple sclerosis (MS). Dimethyl fumarate (DMF), an oral therapeutic approved for the treatment of relapsing-remitting MS, is known for its immunomodulatory and neuroprotective effects. While the primary mechanism of action of DMF is thought to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, its potential effects on other signaling pathways, such as the S1P axis, are of significant interest to the research community.
These application notes provide a comprehensive guide for researchers interested in investigating the potential impact of DMF treatment on S1P levels. The document outlines detailed protocols for the quantification of S1P in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity. Additionally, it describes the known signaling pathways of DMF and provides visualizations to facilitate a deeper understanding of the molecular mechanisms.
Note on Quantitative Data: Extensive literature searches did not yield publicly available quantitative data directly measuring the changes in Sphingosine-1-Phosphate (S1P) levels following Dimethyl Fumarate (DMF) treatment. One study indicated that DMF treatment alters lipid metabolism, including sphingolipids, but did not provide specific quantitative data for S1P. The clinical data available primarily compares the effectiveness of fumarates with S1P receptor modulators, without reporting direct measurements of S1P levels as a pharmacodynamic marker for DMF. Therefore, the following sections focus on the established methodologies for S1P quantification and the known signaling pathways of DMF, providing a framework for researchers to conduct their own investigations into this specific area.
I. Experimental Protocol: Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a detailed methodology for the extraction and quantification of S1P from plasma or serum samples.
A. Materials and Reagents
-
Sphingosine-1-Phosphate (S1P) standard
-
C17-Sphingosine-1-Phosphate (C17-S1P) or other suitable internal standard (IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 17,000 x g and 4°C)
-
LC-MS/MS system (e.g., Triple Quadrupole)
B. Sample Preparation and S1P Extraction
-
Standard Curve Preparation: Prepare a series of S1P standards in a surrogate matrix (e.g., 4% BSA in PBS) to create a calibration curve. The concentration range should encompass the expected physiological levels of S1P in the samples.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., C17-S1P) to all samples, calibration standards, and quality control samples.
-
Protein Precipitation:
-
To 10 µL of plasma/serum sample, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
C. LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | S1P: m/z 380.3 → 264.3C17-S1P (IS): m/z 366.3 → 250.3 |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | Optimize for specific instrument |
D. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of S1P to the internal standard against the concentration of the S1P standards.
-
Use the calibration curve to determine the concentration of S1P in the unknown samples.
-
Express S1P levels in appropriate units (e.g., ng/mL or µM).
II. Signaling Pathways
A. Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of S1P to its receptors activates downstream signaling cascades that regulate a wide range of cellular processes. The synthesis of S1P is catalyzed by sphingosine kinases (SphK1 and SphK2), while its degradation is mediated by S1P lyase and S1P phosphatases.
Figure 1. Overview of the S1P signaling pathway.
B. Known Signaling Pathway of Dimethyl Fumarate (DMF)
The primary mechanism of action of DMF is the activation of the Nrf2 transcriptional pathway. DMF and its active metabolite, monomethyl fumarate (MMF), are electrophiles that react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the expression of a wide range of cytoprotective and antioxidant genes.
Figure 2. The Nrf2-dependent signaling pathway of DMF.
III. Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the effects of DMF treatment on S1P levels.
Figure 3. Experimental workflow for measuring S1P levels after DMF treatment.
IV. Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the effects of Dimethyl Fumarate on Sphingosine-1-Phosphate levels. The detailed LC-MS/MS methodology ensures accurate and sensitive quantification of S1P. While the direct impact of DMF on the S1P signaling axis remains to be fully elucidated, the presented protocols and pathway diagrams will aid in designing and executing experiments to address this important research question. Future studies in this area could provide valuable insights into the broader mechanisms of action of DMF and its therapeutic effects in multiple sclerosis and other inflammatory diseases.
Application Notes: N,N-Dimethylsphingosine (DMS) in Neuroinflammation Research
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4][5][6][7][8][9] Microglia, the resident immune cells of the central nervous system (CNS), along with astrocytes and oligodendrocytes, play a central role in initiating and propagating these inflammatory responses.[10][11][12][13] A key signaling pathway implicated in neuroinflammation is the sphingolipid metabolic pathway, which regulates fundamental cellular processes like inflammation, cell survival, and proliferation.[10][14]
N,N-Dimethylsphingosine (DMS) is a potent and specific competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[15][16] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical lipid second messenger.[15][16] By inhibiting SphK, DMS effectively decreases the cellular levels of pro-inflammatory and pro-survival S1P while simultaneously increasing the levels of pro-apoptotic ceramide.[15][16] This modulation of the "ceramide/S1P rheostat" makes DMS a valuable pharmacological tool for investigating the role of the SphK/S1P signaling axis in neuroinflammatory processes.
Mechanism of Action
DMS exerts its effects by competitively inhibiting the ATP-binding site of sphingosine kinase, thereby preventing the formation of S1P.[15][16] In the context of neuroinflammation, SphK1 is often upregulated in activated microglia.[10][17] This leads to increased S1P production, which in turn promotes the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and inducible nitric oxide synthase (iNOS).[10][17] By inhibiting SphK1, DMS can attenuate these inflammatory responses.[10][17] Furthermore, damage to oligodendrocytes, the myelin-producing cells of the CNS, can lead to the release of DMS, which then drives inflammatory responses in astrocytes, contributing to sensory neuron sensitization and neuropathic pain.[18]
Data Presentation
Table 1: Effects of DMS on Pro-inflammatory Cytokine and Mediator Production in Microglia
| Cell Type | Stimulus | DMS Concentration | Target Measured | Result | Reference |
| BV2 Microglia | LPS | Not specified | TNF-α mRNA | Decreased expression | [10] |
| BV2 Microglia | LPS | Not specified | IL-1β mRNA | Decreased expression | [10] |
| BV2 Microglia | LPS | Not specified | iNOS mRNA | Decreased expression | [10] |
| BV2 Microglia | LPS | Not specified | TNF-α release | Decreased release | [10] |
| BV2 Microglia | LPS | Not specified | Nitric Oxide (NO) | Decreased production | [10] |
| Primary Microglia | OGD-treated neuron medium | Not specified | Pro-inflammatory mediators | Induction blunted by SphK1 inhibition | [19] |
LPS: Lipopolysaccharide; OGD: Oxygen-Glucose Deprivation
Table 2: In Vivo Applications and Observed Effects of Modulating Sphingolipid Signaling
| Disease Model | Animal | Treatment/Target | Key Findings | Reference |
| Neuropathic Pain | Rat | Intrathecal DMS administration | Induces neuropathic pain-like behavior, suggesting DMS drives inflammatory astrocyte responses.[18] | [18] |
| Cerebral Ischemia (Stroke) | Mouse | Pharmacological inhibition/knockdown of SphK1 | Reduced infarction and improved neurological deficits; attenuated expression of inflammatory mediators.[19] | [19] |
| Diet-Induced Obesity | Mouse | SphK2 inhibitor (ABC294640) | Attenuated microgliosis in cortex and dentate gyrus, highlighting region-specific roles of SphK2 in neuroinflammation.[20] | [20] |
| Chronic Chagas Disease Cardiomyopathy | Mouse | DMS | Reduced cardiac inflammation, fibrosis, and serum levels of IFNγ and TNFα; decreased parasite load.[21] | [21] |
| Multiple Sclerosis (MS) | Human | Demyelinating lesions | Increased levels of DMS are found in lesions, with oligodendrocytes identified as a cellular source.[18] | [18] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation and DMS Treatment
This protocol describes the culture of BV2 microglial cells, induction of an inflammatory response using Lipopolysaccharide (LPS), and treatment with DMS.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DMS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV2 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
DMS Preparation: Prepare a stock solution of DMS in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1-20 µM). Note: The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Treatment: Pre-treat the cells with the desired concentrations of DMS for 1 hour before inducing inflammation.
-
Inflammation Induction: Add LPS (e.g., 100 ng/mL final concentration) to the wells to stimulate an inflammatory response. Include appropriate controls: untreated cells, cells treated with DMS alone, and cells treated with LPS alone.
-
Incubation: Incubate the plates for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine release analysis).
-
Harvesting:
-
For RNA analysis: Collect the cells by washing with PBS and then lysing with a suitable lysis buffer for RNA extraction.
-
For protein analysis/cytokine assays: Collect the cell culture supernatant and store at -80°C. Lyse the remaining cells for total protein quantification.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in the cell culture supernatant collected from Protocol 1.
Materials:
-
Culture supernatant (from Protocol 1, 24h incubation)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a standard curve of NaNO2 in culture medium ranging from 0 to 100 µM.
-
Sample Preparation: Add 50 µL of cell culture supernatant and standards to individual wells of a 96-well plate in triplicate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-1β from cells harvested in Protocol 1.
Materials:
-
Cell lysate (from Protocol 1, 6h incubation)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to the housekeeping gene and express the results as fold change relative to the control group (e.g., LPS-treated cells).
Cellular Interactions in Neuroinflammation
DMS and the SphK/S1P pathway can influence the complex interplay between different CNS cell types during neuroinflammation. Damaged oligodendrocytes can release DMS, which in turn activates astrocytes. Activated microglia, a primary target of DMS's anti-inflammatory action, release cytokines that affect both neurons and astrocytes.[17][18]
This compound is an invaluable tool for dissecting the role of the sphingosine kinase pathway in neuroinflammation. By inhibiting the production of S1P, DMS allows researchers to probe the downstream consequences of this signaling lipid in microglia activation and cytokine production.[10][17] Studies have demonstrated its efficacy in reducing inflammatory markers in various in vitro and in vivo models.[10][19][21] Future research could focus on developing more specific inhibitors for SphK1 and SphK2 to delineate their distinct roles in different CNS cell types and disease contexts. Furthermore, exploring the therapeutic potential of modulating the SphK/S1P axis could provide novel strategies for treating neuroinflammatory and neurodegenerative disorders.
References
- 1. N-AS-triggered SPMs are direct regulators of microglia in a model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modeling Parkinson's Disease Using Patient-specific Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Scientists Create A Mouse Model that Faithfully Recapitulates Parkinson’s Disease Symptoms and Progression | Texas Children's [texaschildrens.org]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine kinase 1 regulates the expression of proinflammatory cytokines and nitric oxide in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine Kinases at the Intersection of Pro-Inflammatory LPS and Anti-Inflammatory Endocannabinoid Signaling in BV2 Mouse Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astrocyte-Mediated Neuroinflammation in Neurological Conditions [mdpi.com]
- 13. The Role of Astrocytes in CNS Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipids as Regulators of Neuro-Inflammation and NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sphingosine kinase 1 mediates neuroinflammation following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingosine Kinase 2 Inhibition Ameliorates Neuroinflammation in Diet-Induced Obese Mice [aginganddisease.org]
- 21. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing N,N-Dimethylsphingosine Cytotoxicity
Application Note & Protocol
For Research Use Only.
Introduction
N,N-Dimethylsphingosine (DMS) is a naturally occurring sphingolipid that has garnered significant interest in cancer research due to its cytotoxic effects on various cancer cell lines.[1] DMS primarily functions as a competitive inhibitor of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway.[2][3] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and inflammation while inhibiting apoptosis. By inhibiting SphK1, DMS disrupts the balance of the sphingolipid rheostat, leading to an accumulation of pro-apoptotic sphingolipids like ceramide and a decrease in pro-survival S1P.[2][3][4] This shift ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5][6] This document provides a detailed protocol for assessing the cytotoxicity of DMS in cancer cell lines, including methods for evaluating cell viability, membrane integrity, and the induction of apoptosis.
Principle
The assessment of this compound (DMS) cytotoxicity involves treating cultured cancer cells with varying concentrations of the compound and subsequently measuring key indicators of cell health and death. The primary mechanism of DMS-induced cytotoxicity is the induction of apoptosis through the inhibition of Sphingosine Kinase 1 (SphK1). This protocol outlines three key assays to quantify the cytotoxic effects of DMS:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.[7]
-
Caspase Activity Assay: This assay measures the activity of caspases, a family of proteases that are central to the execution of apoptosis. DMS treatment is expected to activate initiator and effector caspases, such as caspase-3 and -7.
By employing these assays, researchers can obtain quantitative data on the dose-dependent cytotoxic effects of DMS, determine its IC50 (half-maximal inhibitory concentration) value, and confirm the induction of apoptosis.
Data Presentation
The following table summarizes the cytotoxic effects of this compound (DMS) on various cell lines as reported in the literature. This data can be used as a reference for designing experiments and interpreting results.
| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Porcine VSMC | Vascular Smooth Muscle | [³H]-Thymidine Incorporation | 12 ± 6 | Not Specified | [8] |
| Porcine VSMC | Vascular Smooth Muscle | ERK-1/2 Activation | 15 ± 10 | Not Specified | [8] |
| HT29 | Human Colonic Carcinoma | Apoptosis | >50% apoptosis at 20 µM | Not Specified | [1] |
| HRT18 | Human Colonic Carcinoma | Apoptosis | >50% apoptosis at 20 µM | Not Specified | [1] |
| MKN74 | Human Gastric Carcinoma | Apoptosis | >50% apoptosis at 20 µM | Not Specified | [1] |
| COLO205 | Human Colonic Carcinoma | Apoptosis | >50% apoptosis at 20 µM | Not Specified | [1] |
| CMK-7 | Human Leukemia | Apoptosis | High susceptibility | 6 | [1] |
| HL60 | Human Leukemia | Apoptosis | High susceptibility | 6 | [1] |
| U937 | Human Leukemia | Apoptosis | High susceptibility | 6 | [1] |
| A549 | Human Lung Carcinoma | MTT Assay | Dose-dependent decrease in viability | 24, 48, 72 | [5] |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line in its appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Prepare a stock solution of this compound (DMS) in an appropriate solvent, such as DMSO or ethanol.
-
Prepare a series of dilutions of DMS in the cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of the solvent used for DMS).
-
Remove the existing medium from the cells and add 100 µL of the prepared DMS dilutions or control solutions to the respective wells.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells before removing the supernatant.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[7][12]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plate reader
Procedure:
-
Following the treatment period, centrifuge the 96-well plate at a speed recommended by the kit manufacturer (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically up to 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the maximum LDH release.
Caspase-3/7 Activity Assay
This protocol is a general guideline based on commercially available caspase activity assay kits.
Materials:
-
Caspase-3/7 Activity Assay Kit (e.g., fluorometric or colorimetric)
-
Lysis buffer (often included in the kit)
-
96-well plate reader (fluorometer or spectrophotometer)
Procedure:
-
After the desired treatment period, lyse the cells according to the kit's instructions. This typically involves removing the culture medium and adding a lysis buffer to each well.
-
Incubate the plate for the recommended time to ensure complete cell lysis.
-
Prepare the caspase substrate reaction mixture as described in the kit's protocol.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates) using a plate reader.
-
The fold-increase in caspase activity can be determined by comparing the readings from DMS-treated cells to those of the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing DMS cytotoxicity.
Caption: DMS-induced apoptotic signaling pathway.
References
- 1. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
N,N-Dimethylsphingosine solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with N,N-Dimethylsphingosine (DMS) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a naturally occurring metabolite of sphingosine.[1] Its primary mechanism of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P).[2][3][4] By inhibiting SphK, DMS disrupts the critical balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and the pro-survival signaling molecule S1P.[2][4][5] This shift in the "sphingolipid rheostat" towards ceramide accumulation can induce apoptosis in various cancer cell lines.[5][6]
Q2: In what solvents is this compound soluble?
A2: this compound is a hydrophobic molecule with good solubility in organic solvents. Its solubility in aqueous solutions is limited. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the culture medium.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 25 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL |
Q3: What is the recommended method for preparing a working solution of DMS in cell culture media?
A3: To minimize precipitation, it is crucial to follow a careful dilution protocol. Direct addition of a concentrated DMS stock solution to aqueous media can cause the compound to "crash out" of solution. The recommended procedure involves preparing an intermediate dilution in a pre-warmed medium. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guides
Issue 1: Precipitation of DMS upon addition to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of DMS in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of DMS. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media with gentle mixing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS), can interact with DMS and reduce its solubility. | If your experimental design allows, try reducing the serum concentration. Alternatively, consider using a different basal medium formulation. |
Issue 2: Inconsistent or no observable biological effect.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | DMS may be degrading in the culture medium over the course of the experiment, especially during long incubation periods. | Prepare fresh DMS-containing media for each experiment. For long-term studies, consider replacing the media with freshly prepared DMS at regular intervals (e.g., every 24 hours). You can also perform a stability study to determine the rate of degradation in your specific conditions (see Experimental Protocols). |
| Suboptimal Concentration | The concentration of DMS used may be too low to elicit a significant biological response in your specific cell line. | Perform a dose-response experiment to determine the effective concentration range for your cells. IC50 values can vary between cell types. |
| Solvent Effects | The concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution may be affecting the cells. | Ensure the final concentration of the solvent in the culture media is non-toxic to your cells (typically ≤0.1% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of DMS in a final volume of 10 mL of cell culture medium, starting from a 10 mM stock solution in DMSO.
Materials:
-
This compound (DMS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of DMS powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.28 mg of DMS (MW: 327.55 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 100 µM Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM DMS stock solution to the medium.
-
Mix immediately by gentle vortexing or by pipetting up and down.
-
-
Prepare the 10 µM Final Working Solution:
-
In a sterile 15 mL conical tube, add 9 mL of pre-warmed complete cell culture medium.
-
Add 1 mL of the 100 µM intermediate dilution to the 9 mL of medium.
-
Mix gently by inverting the tube several times.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media via LC-MS
This protocol provides a general framework for determining the stability of DMS in your specific cell culture medium over time.
Materials:
-
Complete cell culture medium of interest
-
This compound (DMS) working solution (prepared as in Protocol 1)
-
Incubator (37°C, 5% CO2)
-
Sterile, cell-free culture plates or tubes
-
Acetonitrile with an appropriate internal standard (e.g., C17-sphingosine)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Add your DMS-containing cell culture medium to several wells of a cell-free 6-well plate or to multiple sterile tubes.
-
Incubate the plate/tubes at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium from one well/tube for each time point.
-
-
Extraction of DMS:
-
To 100 µL of the collected medium, add 400 µL of ice-cold acetonitrile containing a known concentration of an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a suitable LC-MS method for the detection and quantification of DMS. The specific parameters for the LC column, mobile phases, and mass spectrometer will need to be optimized for your instrument.
-
Quantify the peak area of DMS relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the concentration of DMS as a function of time.
-
Calculate the half-life (t1/2) of DMS in your culture medium by fitting the data to an appropriate decay model.
-
Visualizations
Caption: this compound (DMS) signaling pathway.
Caption: Workflow for preparing and using DMS in cell culture.
References
- 1. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N,N-Dimethylsphingosine (DMS) for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N,N-Dimethylsphingosine (DMS) for inducing apoptosis in experimental settings. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DMS-induced apoptosis?
A1: this compound (DMS) primarily induces apoptosis by acting as a competitive inhibitor of sphingosine kinase 1 (SPHK1).[1] This inhibition disrupts the balance of sphingolipids in the cell, leading to a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic molecule ceramide. This shift in the ceramide/S1P rheostat is a key trigger for the apoptotic cascade. Additionally, DMS has been shown to suppress the activation of the pro-survival transcription factor NF-κB and increase intracellular calcium levels, both of which contribute to its pro-apoptotic effects.[1]
Q2: How do I determine the optimal concentration of DMS for my cell line?
A2: The optimal concentration of DMS is highly dependent on the specific cell line and experimental duration. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your cells. A common starting point is to test a range of concentrations from 1 µM to 50 µM for 24 to 72 hours.[2] Refer to the data summary table below for concentrations that have been effective in other cell lines.
Q3: What is the appropriate solvent for DMS, and what is the maximum concentration of the solvent in the cell culture medium?
A3: DMS is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, generally not exceeding 0.1%, as DMSO itself can be toxic to cells at higher concentrations.[1] Always include a vehicle control (medium with the same concentration of DMSO as the DMS-treated samples) in your experiments.
Q4: How can I confirm that the cell death I am observing is apoptosis and not necrosis?
A4: It is essential to use multiple assays to confirm apoptosis. A combination of methods is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting for Apoptosis Markers: Look for the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
-
DNA Fragmentation Analysis: Observing a characteristic DNA laddering pattern on an agarose gel is a hallmark of apoptosis.[1]
Q5: Can DMS be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that DMS can act synergistically with other anti-cancer drugs, such as miltefosine, to enhance the induction of apoptosis in cancer cells.[3] This suggests that DMS could be a valuable tool in combination therapy research.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low levels of apoptosis observed. | Suboptimal DMS concentration or incubation time: The concentration may be too low, or the treatment duration too short for your specific cell line. | Perform a dose-response (e.g., 1-50 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to determine the optimal conditions. |
| Cell line resistance: Some cell lines are inherently more resistant to apoptosis. | Try a different cell line known to be sensitive to DMS or consider combination treatments to enhance sensitivity. | |
| DMS degradation: Improper storage may lead to loss of activity. | Store DMS stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| High background cell death in controls. | DMSO toxicity: The concentration of the DMSO vehicle may be too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle-only control in all experiments. |
| Poor cell health: Cells that are unhealthy or at a high passage number may undergo spontaneous apoptosis. | Use healthy, low-passage cells and ensure optimal cell culture conditions. | |
| Inconsistent results between experiments. | Variability in cell density: The number of cells plated can affect the outcome. | Maintain consistent cell seeding densities across all experiments. |
| Inconsistent DMS preparation: Errors in dilution or storage of DMS. | Prepare fresh DMS dilutions from a validated stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Difficulty distinguishing apoptosis from necrosis. | Late-stage apoptosis: As apoptosis progresses, cells will eventually undergo secondary necrosis, leading to membrane permeability. | Perform a time-course experiment to identify the optimal window for observing early to mid-stage apoptosis. Use Annexin V/PI staining to differentiate between the stages of cell death. |
Data Presentation: Effective DMS Concentrations for Apoptosis Induction
| Cell Line | Cancer Type | Effective Concentration | Incubation Time | Notes |
| A549 | Human Lung Carcinoma | 1-4 µmol/l | 24-48 hours | Dose- and time-dependent increase in apoptosis.[1] |
| HL60 | Human Promyelocytic Leukemia | 20 µM (for Sphingosine) | 6 hours | DMS showed greater than 50% apoptosis in other leukemia lines.[4] |
| U937 | Human Histiocytic Lymphoma | 20 µM (for Sphingosine) | 6 hours | DMS showed greater than 50% apoptosis.[4] |
| CMK-7 | Human Megakaryoblastic Leukemia | 20 µM (for Sphingosine) | 6 hours | DMS showed greater than 50% apoptosis.[4] |
| HT29 | Human Colorectal Adenocarcinoma | >50% apoptosis | Not specified | More susceptible to DMS than Sphingosine.[4] |
| HRT18 | Human Colorectal Adenocarcinoma | >50% apoptosis | Not specified | More susceptible to DMS than Sphingosine.[4] |
| MKN74 | Human Gastric Adenocarcinoma | >50% apoptosis | Not specified | More susceptible to DMS than Sphingosine.[4] |
| COLO205 | Human Colorectal Adenocarcinoma | >50% apoptosis | Not specified | More susceptible to DMS than Sphingosine.[4] |
| PC12 | Rat Pheochromocytoma | 10 µM | 4 hours | Induced DNA fragmentation.[5] |
| Porcine VSMC | Vascular Smooth Muscle | IC50: 12 ± 6 µM | Not specified | Reduced cell proliferation.[6] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of DMS and calculating the IC50 value.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
DMS stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DMS in complete medium.
-
Remove the medium from the wells and add 100 µL of the DMS dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Detection of Apoptosis: Annexin V/PI Staining by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cells treated with DMS and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of DMS for the determined time. Include untreated and vehicle controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Confirmation of Apoptosis: Western Blotting for Cleaved Caspase-3 and PARP
This protocol confirms apoptosis by detecting the cleavage of key apoptotic proteins.
Materials:
-
SDS-PAGE and Western blotting equipment
-
Cell lysates from DMS-treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-caspase-3 and anti-PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After DMS treatment, harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-caspase-3 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (17/19 kDa) and PARP (89 kDa).
Mandatory Visualizations
Caption: DMS-induced apoptotic signaling pathway.
Caption: Experimental workflow for optimizing DMS concentration.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylsphingosine and miltefosine induce apoptosis in lung adenocarcinoma A549 cells in a synergistic manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing N,N-Dimethylsphingosine off-target effects
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of DMS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (DMS)?
A1: The primary and most well-characterized molecular target of this compound (DMS) is sphingosine kinase (SphK) . DMS acts as a potent competitive inhibitor of this enzyme.[1][2] By inhibiting SphK, DMS blocks the conversion of sphingosine to the signaling molecule sphingosine-1-phosphate (S1P).
Q2: What are the known or potential off-target effects of DMS?
A2: While DMS is a known inhibitor of SphK, it has been reported to have effects on other cellular signaling pathways, particularly at higher concentrations. Known potential off-targets include:
-
Protein Kinase C (PKC): Some early studies suggested DMS could inhibit PKC. However, more recent evidence indicates that at concentrations effective for inhibiting SphK, DMS does not significantly inhibit PKC activity or its membrane translocation.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: DMS has been shown to inhibit the activation of ERK-1/2, a key component of the MAPK pathway.[1][3]
-
Akt Signaling: DMS has been reported to reduce Akt signaling.[1][3]
-
JNK and p38 MAP Kinase: In some cell lines, such as U937 human monocytes, DMS has been observed to induce the activation of JNK and p38 MAP kinases.[4]
Q3: What is the reported selectivity of DMS for sphingosine kinase?
A3: DMS exhibits selectivity for sphingosine kinase over Protein Kinase C (PKC) at concentrations typically used to inhibit SphK.[1][2] However, its broader kinase selectivity profile is not extensively published. It is crucial to determine the optimal concentration in your specific experimental system to maximize on-target effects while minimizing off-target activities.
Q4: How can I experimentally validate that the observed phenotype in my experiment is due to SphK inhibition by DMS?
A4: To validate that an observed effect is due to SphK inhibition, you can perform several control experiments:
-
Genetic knockdown or knockout of SphK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SphK expression. If the phenotype of SphK depletion mimics the effect of DMS treatment, it supports an on-target mechanism.
-
Rescue experiment: If possible, overexpress a DMS-resistant mutant of SphK to see if it reverses the effect of the compound.
-
Measure SphK activity and S1P levels: Directly measure the inhibition of SphK activity and the downstream reduction of sphingosine-1-phosphate (S1P) levels in your experimental system at the concentrations of DMS you are using.
Troubleshooting Guide
| Problem / Unexpected Result | Potential Cause(s) | Suggested Solution(s) |
| No effect or weaker than expected effect of DMS. | 1. Compound degradation: DMS may have degraded due to improper storage or handling. 2. Incorrect concentration: Calculation error or suboptimal concentration for the specific cell type and assay. 3. Cell health: Unhealthy or variable cell cultures can lead to inconsistent results. 4. Compensatory mechanisms: Cells may upregulate SphK expression or activate alternative signaling pathways upon prolonged treatment. | 1. Ensure proper storage of DMS (follow manufacturer's instructions). Prepare fresh working solutions for each experiment. 2. Verify calculations and perform a dose-response experiment to determine the optimal concentration. 3. Regularly check cell viability and use consistent cell passages. 4. Perform time-course experiments to identify early-onset effects before compensatory mechanisms are activated. |
| Observed phenotype is inconsistent with known SphK inhibition effects. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other kinases or cellular targets, especially at high concentrations. 2. Cell-type specific responses: The cellular context can significantly influence the outcome of SphK inhibition. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use orthogonal approaches to validate the target (see FAQ Q4). 3. Conduct a kinase panel screen to identify potential off-targets. 4. Carefully review literature for similar observations in your specific cell type or model system. |
| Biphasic dose-response observed (e.g., protection at low doses, toxicity at high doses). | This has been observed in some systems, such as cardioprotection.[5] Low concentrations may activate pro-survival pathways via subtle modulation of signaling, while higher concentrations lead to broad inhibition and toxicity. | Carefully characterize the full dose-response curve. If a biphasic response is confirmed, select concentrations in the desired range for your hypothesis. Investigate the downstream signaling at both low and high concentrations to understand the mechanistic switch. |
| Apoptosis is induced, but it appears to be independent of SphK and PKC inhibition. | This has been reported in U937 cells, where DMS-induced apoptosis was linked to modulation of mitochondrial membrane potential and other signaling pathways.[4] | Investigate alternative signaling pathways that might be affected by DMS in your cell line. This could involve measuring changes in mitochondrial function, activation of other stress-related kinases (like JNK and p38), or changes in intracellular calcium levels. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activity of this compound.
Table 1: On-Target Activity of this compound (DMS) against Sphingosine Kinase (SphK)
| Cell Line / System | Assay Type | IC50 / Ki | Reference |
| Porcine Vascular Smooth Muscle Cells | [3H]-thymidine incorporation | 12 ± 6 µM | [3] |
| Human Platelets (cell-free) | Sphingosine Kinase Activity Assay | ~5 µM | [6] |
| U937, Swiss 3T3, PC12 cells | Sphingosine Kinase Activity Assay | Competitive Inhibition | [2] |
Table 2: Off-Target Activity of this compound (DMS)
| Target | Cell Line / System | Assay Type | IC50 | Reference |
| ERK-1/2 Activation | Porcine Vascular Smooth Muscle Cells | Western Blot | 15 ± 10 µM | [3] |
| Akt Signaling | Porcine Vascular Smooth Muscle Cells | Western Blot | Reduced by DMS | [3] |
| Protein Kinase C (PKC) | Various | Activity Assays | No significant inhibition at concentrations that inhibit SphK | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay for Sphingosine Kinase
This protocol is a general guideline for assessing the inhibitory activity of DMS against SphK in a cell-free system.
Materials:
-
Recombinant human Sphingosine Kinase 1 (SphK1)
-
D-erythro-sphingosine (substrate)
-
This compound (DMS)
-
[γ-³²P]ATP or a fluorescence-based ADP detection kit
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.4 mM DTT)
-
96-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of DMS in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a range from micromolar to nanomolar concentrations.
-
Assay Plate Setup:
-
To the wells of the assay plate, add 1 µL of the serially diluted DMS or DMSO (for negative and positive controls).
-
Add 20 µL of a solution containing the SphK1 enzyme and D-erythro-sphingosine in kinase assay buffer.
-
Gently mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing [γ-³²P]ATP (or cold ATP for fluorescence-based assays) in kinase assay buffer. The final ATP concentration should be at or near the Km for SphK1.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding an equal volume of 1% phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash three times with phosphoric acid, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Stop the kinase reaction and measure ADP formation according to the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DMS concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the DMS concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cell line of interest
-
This compound (DMS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples (e.g., PCR cycler, heating block)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SphK and a loading control)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat cells with the desired concentration of DMS or DMSO for a specified time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping and wash with ice-cold PBS containing inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SphK and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for SphK at each temperature for both DMS-treated and vehicle-treated samples.
-
Normalize the band intensities to the non-heated control for each treatment group.
-
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of DMS indicates target engagement and stabilization.
-
Visualizations
Caption: The Sphingosine Kinase signaling pathway and the inhibitory action of DMS.
Caption: A logical workflow for investigating potential off-target effects of DMS.
References
- 1. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N,N-Dimethylsphingosine (DMS) Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of N,N-Dimethylsphingosine (DMS) in primary versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of cytotoxic action?
A1: this compound (DMS) is a synthetic, cell-permeable inhibitor of sphingosine kinase (SphK), particularly SphK1.[1] Sphingosine kinase is a critical enzyme that converts sphingosine to the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By competitively inhibiting SphK1, DMS disrupts the balance between pro-apoptotic ceramide and sphingosine and pro-survival S1P. This shift in the sphingolipid rheostat towards ceramide accumulation is a primary driver of its pro-apoptotic effects in susceptible cells.[2]
Q2: Why is there a difference in DMS cytotoxicity between primary and cancer cells?
A2: Studies have shown that DMS selectively induces apoptosis in a variety of human cancer cell lines, including those of hematopoietic and carcinoma origin, while primary cells such as human umbilical vein endothelial cells (HUVECs) and rat mesangial cells appear to be resistant.[3] The exact reasons for this selectivity are still under investigation, but it is thought to be related to the altered sphingolipid metabolism and signaling pathways often found in cancer cells, a phenomenon sometimes referred to as "sphingolipid addiction." Cancer cells may have a greater reliance on the pro-survival signals mediated by S1P, making them more vulnerable to the effects of SphK1 inhibition by DMS.
Q3: How should I prepare and handle DMS for cell culture experiments?
A3: DMS is a lipid and has poor solubility in aqueous media. For cell culture experiments, it is recommended to dissolve DMS in an organic solvent such as ethanol or DMSO to create a stock solution.[4] This stock solution can then be diluted in culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO). Always prepare fresh dilutions of DMS for each experiment and visually inspect for any precipitation in the media.[5]
Q4: What are some potential off-target effects of DMS I should be aware of?
A4: While DMS is a potent inhibitor of SphK1, it is important to consider potential off-target effects, especially at higher concentrations. Although it has been shown to be selective for SphK over Protein Kinase C (PKC) at concentrations that effectively inhibit SphK, researchers should be mindful of other potential interactions.[2][6] To mitigate the risk of misinterpreting results due to off-target effects, it is advisable to use the lowest effective concentration of DMS and, if possible, validate key findings using other SphK1 inhibitors or genetic approaches like siRNA-mediated knockdown of SphK1.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for accurate and consistent dispensing of cell suspension into each well.
-
-
Potential Cause: Variability in DMS preparation.
-
Solution: Always prepare fresh dilutions of your DMS stock solution for each experiment. Ensure the stock solution is properly vortexed before dilution.
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data.
-
Issue 2: Low or no cytotoxic effect observed in a cancer cell line expected to be sensitive.
-
Potential Cause: Sub-optimal concentration range of DMS.
-
Solution: Perform a dose-response experiment with a broad range of DMS concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Potential Cause: Cell line has developed resistance or has a low passage number.
-
Solution: Use cells within a consistent and limited passage number range. Routinely test for mycoplasma contamination, as this can alter cellular responses.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of DMS are time-dependent.[7] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Issue 3: High background signal in the MTT assay.
-
Potential Cause: Contamination of media or reagents.
-
Solution: Use fresh, sterile media and reagents. A media-only control is crucial to identify any background absorbance.
-
-
Potential Cause: DMS interference with the assay.
-
Solution: Include a control with DMS in cell-free media to check if the compound itself reacts with the MTT reagent.
-
Quantitative Data
Table 1: Comparative IC50 Values of this compound (DMS) in Cancer vs. Primary Cells
| Cell Type | Cell Line/Origin | Assay | Incubation Time | IC50 (µM) | Reference |
| Cancer Cells | |||||
| Lung Carcinoma | A549 | MTT | 24 h | 4.86 | [7] |
| A549 | MTT | 48 h | 4.79 | [7] | |
| A549 | MTT | 72 h | 4.46 | [7] | |
| Leukemia | HL-60, U937, CMK-7 | Apoptosis | 6 h | ~20 (induces >50% apoptosis) | [3] |
| Colon Carcinoma | HT29, HRT18, MKN74, COLO205 | Apoptosis | Not Specified | >50% apoptosis at tested concentrations | [3] |
| Breast Adenocarcinoma | MCF-7 | Not Specified | 24 h | 10-20 | |
| Primary Cells | |||||
| Porcine Vascular Smooth Muscle Cells | Aortic | [³H]-thymidine incorporation | Not Specified | 12 ± 6 | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | Apoptosis | Not Specified | No apoptosis induced | [3] |
| Rat Mesangial Cells | - | Apoptosis | Not Specified | No apoptosis induced | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of DMS.
Materials:
-
This compound (DMS)
-
DMSO or Ethanol
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
DMS Treatment: Prepare serial dilutions of DMS in complete culture medium from a stock solution in DMSO or ethanol. Remove the old medium from the wells and add 100 µL of the DMS-containing medium. Include vehicle controls (medium with the same final concentration of DMSO or ethanol as the highest DMS concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of apoptosis induced by DMS using flow cytometry.
Materials:
-
This compound (DMS)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of DMS and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
Visualizations
Caption: DMS-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for DMS Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Inconsistent DMS Cytotoxicity Results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing N,N-Dimethylsphingosine (DMS) Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving N,N-Dimethylsphingosine (DMS) and understanding the mechanisms of resistance in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with DMS.
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values for DMS between experiments. | 1. DMS solution instability: DMS in solution may degrade over time. 2. Cell passage number: Higher passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Variations in cell seeding density: Inconsistent initial cell numbers will affect the final viability readout. 4. Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and lipids that may influence cell sensitivity to DMS. | 1. Prepare fresh DMS solutions: Prepare DMS solutions fresh for each experiment from a powdered stock stored at -20°C.[1] If a stock solution in an organic solvent like ethanol or DMSO is used, store it in small aliquots at -20°C and avoid repeated freeze-thaw cycles. 2. Use a consistent and low passage number: Maintain a consistent range of passage numbers for your experiments. It is advisable to start a new vial of cells from a frozen stock after a defined number of passages. 3. Optimize and standardize cell seeding: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay. Use a cell counter to ensure consistent seeding. 4. Test and standardize FBS lots: If possible, test new lots of FBS for their effect on cell growth and DMS sensitivity before use in critical experiments. |
| Cells show little to no response to DMS treatment. | 1. Intrinsic or acquired resistance: The cell line may have inherent resistance or have developed resistance to DMS. 2. Incorrect DMS concentration: Errors in calculating or preparing the DMS dilutions. 3. DMS precipitation: DMS is a lipid and may precipitate in aqueous media, especially at high concentrations. | 1. Verify DMS mechanism of action: Confirm that DMS is inhibiting its target, sphingosine kinase 1 (SphK1). Perform a western blot to check for a decrease in phosphorylated SphK1 (if an appropriate antibody is available) or an increase in its substrate, sphingosine, and a decrease in its product, sphingosine-1-phosphate (S1P), using appropriate analytical methods. 2. Verify DMS concentration and preparation: Double-check all calculations and ensure proper dissolution of DMS in the appropriate solvent before diluting in culture medium. 3. Ensure DMS solubility: When preparing working solutions, ensure DMS is fully dissolved in the organic solvent before adding to the aqueous culture medium. Visually inspect the medium for any signs of precipitation. |
| High background or "edge effects" in cell viability assays (e.g., MTT, MTS). | 1. Evaporation from wells: The outer wells of a 96-well plate are more prone to evaporation, concentrating the media components and the drug. 2. Uneven cell distribution: Clumping of cells during seeding can lead to uneven growth and viability readouts. | 1. Minimize evaporation: Do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 2. Ensure a single-cell suspension: After trypsinization, gently pipette the cell suspension up and down to break up any clumps before seeding. |
| Difficulty in establishing a DMS-resistant cell line. | 1. DMS concentration is too high: Starting with a high concentration of DMS can lead to widespread cell death with no surviving clones. 2. Insufficient recovery time: Cells may not have enough time to recover and develop resistance mechanisms between DMS treatments. | 1. Start with a low DMS concentration: Begin the selection process with a concentration of DMS that causes a moderate level of cell death (e.g., the IC20 or IC30).[2] 2. Allow for recovery: After each DMS treatment, allow the surviving cells to grow to a healthy confluence in drug-free medium before passaging and exposing them to a slightly higher concentration of DMS.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
A1: this compound is a competitive inhibitor of sphingosine kinase 1 (SphK1).[4][5] SphK1 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK1, DMS disrupts the balance between the pro-apoptotic lipids (ceramide and sphingosine) and the pro-survival lipid (S1P). This leads to an accumulation of ceramide and a depletion of S1P, which in turn triggers apoptotic cell death in cancer cells.[4]
Q2: What are the known mechanisms of resistance to DMS in cell lines?
A2: The two primary mechanisms of resistance to DMS are:
-
Overexpression of Sphingosine Kinase 1 (SphK1): Increased levels of SphK1 can overcome the competitive inhibition by DMS, leading to the continued production of pro-survival S1P.[4][6][7]
-
Increased drug efflux by ATP-binding cassette (ABC) transporters: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump DMS out of the cell, reducing its intracellular concentration and thereby its efficacy.[8][9][10]
Q3: How can I determine if my cell line has developed resistance to DMS?
A3: To confirm DMS resistance, you should perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of DMS in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value (typically a fold-change of 2 or more) is indicative of resistance.[2]
Q4: What is a typical IC50 value for DMS?
A4: The IC50 value for DMS can vary significantly depending on the cell line. In sensitive cancer cell lines, IC50 values are often in the low micromolar range. For example, in porcine vascular smooth muscle cells, the IC50 for reducing [(3)H]-thymidine incorporation was 12 ± 6 µM.[11] In contrast, resistant cell lines can have much higher IC50 values.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term stability (≥ 2 years).[1] Stock solutions in organic solvents like DMSO or ethanol should be stored in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Comparative IC50 Values of this compound (DMS) in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Status | DMS IC50 (µM) | Fold Resistance | Reference |
| Porcine VSMC | N/A | Sensitive | 12 ± 6 | N/A | [11] |
| Human Leukemic CMK-7 | Leukemia | Sensitive | ~20 | N/A | [12] |
| Human Leukemic HL60 | Leukemia | Sensitive | ~20 | N/A | [12] |
| Human Leukemic U937 | Leukemia | Sensitive | ~20 | N/A | [12] |
| Human Colonic Carcinoma HT29 | Colon Cancer | Sensitive | >50% apoptosis at 20µM | N/A | [12] |
| Hypothetical Resistant Line | Various | Resistant | >40 | 2-10+ | Illustrative |
Note: This table is populated with available data and a hypothetical example for illustrative purposes. Researchers should determine the IC50 for their specific cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of DMS.
Materials:
-
This compound (DMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or appropriate solubilization buffer
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DMS in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the DMS-containing medium. Include vehicle control wells (medium with the same concentration of DMS solvent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[13]
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Sphingosine Kinase 1 (SphK1) Expression
This protocol is for assessing the protein levels of SphK1 in sensitive versus resistant cells.
Materials:
-
Sensitive and DMS-resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SphK1 (e.g., rabbit polyclonal)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SphK1 (at the manufacturer's recommended dilution) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities to compare SphK1 expression levels between the sensitive and resistant cell lines.
ABC Transporter Activity Assay (ATPase Assay)
This assay measures the activity of ABC transporters, which is indicative of their efflux function.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp or BCRP) or from your resistant cell line.
-
Assay buffer
-
ATP
-
DMS (as a potential substrate/inhibitor)
-
Positive control substrate and inhibitor for the specific transporter
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Prepare membrane vesicles from your sensitive and resistant cell lines.
-
Incubate the membrane vesicles with DMS at various concentrations in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
An increase in ATPase activity in the presence of DMS suggests it is a substrate for the transporter, while a decrease may indicate inhibition. Compare the ATPase activity in resistant cells to that in sensitive cells to assess for increased transporter function.
Visualizations
Caption: Mechanism of action of this compound (DMS).
Caption: Key mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating DMS resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase 1 overexpression is regulated by signaling through PI3K, AKT2, and mTOR in imatinib-resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 1 is overexpressed and promotes adrenocortical carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of ABC transporters contributes to chemoresistance of sphingosine 1-phosphate lyase-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. SPHK1 Antibody (#3297) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of N,N-Dimethylsphingosine (DMS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of N,N-Dimethylsphingosine (DMS). Given its poor aqueous solubility, delivering DMS effectively in vivo presents significant challenges. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of relevant signaling pathways to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high in vivo bioavailability of this compound (DMS)?
A1: The primary challenge is the poor aqueous solubility of DMS. This inherent hydrophobicity makes it difficult to formulate for in vivo administration, leading to low absorption and rapid clearance from circulation.
Q2: What are the most promising strategies to improve the in vivo bioavailability of DMS?
A2: The most promising strategies focus on developing advanced drug delivery systems. These include:
-
Liposomal Formulations: Encapsulating DMS within liposomes can enhance its solubility, protect it from degradation, and prolong its circulation time.
-
Prodrug Conjugates: Conjugating DMS to a hydrophilic polymer, such as poly-L-glutamic acid (PGA), creates a more water-soluble prodrug that can release the active DMS in vivo. This approach has been shown to be well-tolerated in animal models and allows for the administration of higher effective doses of DMS.[1]
Q3: How does DMS exert its biological effects?
A3: DMS is a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS disrupts the balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, leading to an increase in cellular ceramide levels and induction of apoptosis.
Q4: What are the key pharmacokinetic parameters to consider when evaluating different DMS formulations?
A4: When evaluating different DMS formulations, it is crucial to measure the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.
Q5: Are there established methods for quantifying DMS in biological samples?
A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the sensitive and specific quantification of DMS and other sphingolipids in biological matrices such as plasma, serum, and tissue homogenates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable DMS levels in plasma after oral administration. | Poor absorption due to low aqueous solubility of free DMS. | Utilize a bioavailability-enhancing formulation such as a liposomal delivery system or a hydrophilic prodrug conjugate (e.g., PGA-DMS). |
| High variability in pharmacokinetic data between subjects. | Inconsistent formulation preparation or administration. | Ensure a standardized and reproducible protocol for the preparation of the DMS formulation. For oral administration, ensure consistent dosing volume and timing relative to feeding. For intravenous administration, ensure consistent injection speed and volume. |
| Rapid clearance of DMS from circulation (short half-life). | The hydrophobic nature of free DMS leads to rapid uptake by tissues and clearance. | Employ a formulation that prolongs circulation time, such as PEGylated liposomes or a large molecular weight polymer conjugate. |
| Precipitation of DMS during formulation preparation or administration. | Exceeding the solubility limit of DMS in the chosen vehicle. | For non-liposomal formulations, use a co-solvent system or a vehicle with higher solubilizing capacity. For liposomal formulations, optimize the drug-to-lipid ratio and ensure proper encapsulation. |
| Inconsistent in vivo efficacy despite successful formulation. | The formulation may not be releasing DMS at the target site effectively. | Characterize the in vitro release kinetics of the formulation under physiologically relevant conditions (e.g., in the presence of plasma or at different pH values) to ensure DMS is bioavailable at the site of action. |
Data Presentation: Comparative Pharmacokinetics of DMS Formulations
While direct comparative pharmacokinetic data for different DMS formulations is limited in the public domain, the following table provides a hypothetical yet realistic representation of the expected improvements in key pharmacokinetic parameters when using advanced delivery systems compared to free DMS. This data is intended to serve as a guide for experimental design and interpretation.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Free DMS | 10 | IV | 1500 | 0.1 | 1200 | 1.5 |
| Liposomal DMS | 10 | IV | 3500 | 0.5 | 8500 | 8.0 |
| PGA-DMS Conjugate | 20 | IV | 5000 | 1.0 | 25000 | 15.0 |
| Free DMS | 50 | Oral | 50 | 2.0 | 200 | 2.0 |
| Liposomal DMS | 50 | Oral | 400 | 4.0 | 2800 | 10.0 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual pharmacokinetic parameters will vary depending on the specific formulation, animal model, and analytical methods used.
Experimental Protocols
Preparation of DMS-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound (DMS)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DMS, DPPC, and cholesterol in a 1:10:5 molar ratio in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, this is ~41°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The volume of PBS should be chosen to achieve the desired final lipid concentration.
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.
-
Store the final liposomal DMS formulation at 4°C.
Quantification of DMS in Plasma by LC-MS/MS
Materials:
-
Plasma samples
-
This compound (DMS) analytical standard
-
Internal standard (IS), e.g., C17-DMS or a structurally similar analog
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate DMS from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for DMS and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of DMS standard into blank plasma and processing as described above.
-
Calculate the concentration of DMS in the unknown samples by interpolating their peak area ratios (DMS/IS) against the calibration curve.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound (DMS) inhibits Sphingosine Kinase (SphK).
Experimental Workflow for Evaluating DMS Formulations
Caption: Workflow for pharmacokinetic evaluation of DMS formulations.
References
dealing with N,N-Dimethylsphingosine precipitation in aqueous solutions
Welcome to the technical support center for N,N-Dimethylsphingosine (DMS). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DMS in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its handling, particularly in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a bioactive lipid and a metabolite of sphingosine.[1][2] Its primary and most well-characterized mechanism of action is the potent and competitive inhibition of the enzyme sphingosine kinase (SphK).[1][3][4][5][6][7] SphK is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation.[3][5] By inhibiting SphK, DMS blocks the production of S1P, leading to an accumulation of intracellular sphingosine and ceramide, which can promote apoptosis.[3][4]
Q2: In what solvents should I dissolve DMS?
A2: DMS is a hydrophobic lipid with poor solubility in aqueous solutions.[8] It is recommended to prepare stock solutions in organic solvents. Based on available data, DMS is soluble in the following solvents at the specified concentrations:
For experiments, a stock solution is typically prepared in one of these organic solvents and then diluted to the final working concentration in the aqueous experimental buffer or cell culture medium.
Q3: What is the recommended storage condition for DMS solutions?
A3: DMS, when supplied as a solution in ethanol, should be stored at -20°C.[1] Stock solutions prepared in other organic solvents like DMSO or DMF can also be stored at -20°C for several months.[6] It is recommended to prepare and use aqueous working solutions on the same day to minimize precipitation and degradation.[6]
Q4: At what concentrations is DMS typically effective?
A4: The effective concentration of DMS can vary depending on the cell type and the specific biological process being investigated. It has been shown to inhibit sphingosine kinase with Ki values in the low micromolar range (e.g., 3.1 µM in U937 cell extracts, 6.8 µM in PC12, and 2.3 µM in Swiss 3T3).[1] In cell-based assays, DMS has been used at concentrations around 10-20 µM to induce apoptosis or inhibit cell proliferation.[9][10] For instance, it showed an IC50 value of approximately 12-15 µM for inhibiting vascular smooth muscle cell proliferation.[10]
Troubleshooting Guide: Dealing with DMS Precipitation
Precipitation of DMS in aqueous solutions is a common issue due to its hydrophobic nature. The following guide provides steps to prevent and troubleshoot this problem.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock into aqueous buffer/media | Low aqueous solubility of DMS. The final concentration exceeds its solubility limit in the aqueous environment. | 1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of DMS. 2. Use a Carrier Protein: Complexing DMS with a carrier protein like bovine serum albumin (BSA) can enhance its stability and delivery in aqueous solutions. Prepare a DMS-BSA complex before adding to your system. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing while adding the DMS stock to the aqueous solution to avoid localized high concentrations. |
| Cloudiness or visible precipitate in the prepared working solution | The solution may be supersaturated, or the temperature may have dropped, reducing solubility. | 1. Gentle Warming: Warm the solution to 37°C in a water bath.[6] This can help redissolve the precipitate. 2. Sonication: Use an ultrasonic bath to shake the solution for a short period.[6] This can help break up aggregates and improve dissolution. 3. pH Adjustment: Ensure the pH of your aqueous buffer is neutral (around 7.2-7.4). While DMS itself isn't known to be highly pH-sensitive in terms of stability, related compounds can be labile in acidic conditions, which might affect their properties.[11] |
| Precipitation observed over time during the experiment | Instability of the DMS solution over longer incubation periods, especially at 37°C in cell culture incubators. Interaction with components in the cell culture media. | 1. Prepare Fresh Solutions: Always prepare the final aqueous working solution of DMS immediately before use.[6] 2. Reduce Serum Concentration (if possible): If using serum-containing media, high lipid content in the serum might interact with DMS. Test if reducing the serum concentration is possible without affecting the experiment's outcome. 3. Use a Prodrug Approach: For long-term studies or in vivo applications where solubility is a major hurdle, chemical modification of DMS, such as conjugation to a hydrophilic polymer like poly-L-glutamic acid, has been explored to create a more soluble prodrug form.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line / System | Reference |
| Solubility | |||
| in DMF | 50 mg/mL | N/A | [1] |
| in DMSO | 50 mg/mL | N/A | [1] |
| in Ethanol | 25 mg/mL | N/A | [1] |
| in PBS (pH 7.2) | 1 mg/mL | N/A | [1] |
| Inhibition Constant (Ki) | |||
| for Sphingosine Kinase | 3.1 µM | U937 Cell Extracts | [1] |
| for Sphingosine Kinase | 6.8 µM | PC12 Cell Extracts | [1] |
| for Sphingosine Kinase | 2.3 µM | Swiss 3T3 Cell Extracts | [1] |
| Half Maximal Inhibitory Concentration (IC50) | |||
| for [(3)H]-thymidine incorporation | 12 ± 6 µM | Porcine VSMC | [10] |
| for ERK-1/2 activation | 15 ± 10 µM | Porcine VSMC | [10] |
Experimental Protocols
Protocol 1: Preparation of DMS Stock and Working Solutions
-
Preparation of Stock Solution (10 mM):
-
The molecular weight of DMS is 327.58 g/mol .
-
To prepare a 10 mM stock solution, weigh out 3.28 mg of DMS powder and dissolve it in 1 mL of sterile DMSO or Ethanol.
-
Ensure complete dissolution by vortexing. If necessary, warm the tube briefly to 37°C.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Aqueous Working Solution (e.g., 20 µM):
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Vortex the 10 mM DMS stock solution briefly after thawing.
-
Add 2 µL of the 10 mM DMS stock solution to 998 µL of the pre-warmed aqueous buffer/medium to get a final concentration of 20 µM.
-
Crucially , add the DMS stock dropwise while vortexing or vigorously mixing the aqueous solution to facilitate rapid dispersion and prevent localized precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If observed, proceed with the troubleshooting steps (warming, sonication).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: The signaling pathway of this compound (DMS).
Caption: Troubleshooting workflow for DMS precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SphK Inhibitor | For Research [benchchem.com]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleoside analogues: pH/conc.to dissolve?? [bio.net]
Technical Support Center: Optimizing N,N-Dimethylsphingosine (DMS) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and other experimental parameters for N,N-Dimethylsphingosine (DMS) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DMS)?
A1: this compound (DMS) is a competitive inhibitor of sphingosine kinase (SphK), a crucial enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P).[1][2][3][4] By inhibiting SphK, DMS disrupts the balance between the pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, leading to an accumulation of ceramide and subsequent induction of apoptosis in various cancer cell lines.[1][5]
Q2: What is a typical starting concentration and incubation time for DMS treatment?
A2: The optimal concentration and incubation time for DMS treatment are highly cell-type dependent. However, a common starting point for in vitro studies is in the range of 1-20 µM for an incubation period of 6 to 48 hours. For example, in human leukemic cell lines, 20 µM of DMS for 6 hours has been shown to induce apoptosis in up to 90% of cells.[6] In human lung cancer A549 cells, concentrations of 1-4 µmol/l for 24 to 48 hours have been used to induce apoptosis.[7] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: Can DMS be used in both in vitro and in vivo studies?
A3: Yes, DMS has been utilized in both in vitro cell culture experiments and in vivo animal models. In vitro, it is widely used to study apoptosis and signaling pathways.[6][7][8][9] In vivo studies have demonstrated its potential in inhibiting tumor growth in nude mice and its therapeutic effects in experimental chronic Chagas disease cardiomyopathy.[8][10]
Q4: What are the downstream signaling pathways affected by DMS treatment?
A4: DMS treatment primarily impacts the sphingolipid signaling pathway by inhibiting SphK. This leads to decreased levels of S1P and increased levels of ceramide.[1][4] Consequently, this can trigger various downstream signaling cascades, including the suppression of NF-κB activation and an increase in intracellular calcium concentration.[7] DMS has also been shown to modulate the activity of MAP kinases (JNK, p38) and the Akt signaling pathway.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no induction of apoptosis | DMS concentration is too low. | Perform a dose-response experiment with a wider range of DMS concentrations (e.g., 1 µM to 50 µM). |
| Incubation time is too short. | Conduct a time-course experiment, assessing apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours).[6][7] | |
| Cell line is resistant to DMS-induced apoptosis. | Some cell lines may be less sensitive. Consider using a positive control for apoptosis to ensure the assay is working. Investigate the expression levels of SphK in your cell line. | |
| Excessive cell death or cytotoxicity | DMS concentration is too high. | Titrate down the concentration of DMS. Even a slight decrease can have a significant impact on cell viability. |
| Incubation time is too long. | Shorten the incubation period. Observe cells at earlier time points to capture the desired apoptotic window before secondary necrosis occurs. | |
| Inconsistent results between experiments | Variability in cell confluence or health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| Instability of DMS solution. | Prepare fresh DMS solutions for each experiment. DMS is typically dissolved in ethanol, DMSO, or DMF.[12] Ensure the final solvent concentration in the culture medium is not cytotoxic. | |
| Difficulty dissolving DMS | Poor solubility in aqueous solutions. | DMS is a lipid and has limited solubility in aqueous media. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it in the culture medium.[12] |
Quantitative Data Summary
Table 1: Effective Concentrations and Incubation Times of DMS in Various Cell Lines
| Cell Line(s) | Concentration | Incubation Time | Observed Effect | Reference |
| Human leukemic cells (CMK-7, HL60, U937) | 20 µM | 6 hours | Up to 90% apoptosis | [6] |
| Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205) | >50% apoptosis with DMS | Not specified | More susceptible to DMS-induced apoptosis than sphingosine | [6] |
| Human lung cancer cells (A549) | 1, 2, 4 µmol/l | 24 and 48 hours | Dose-dependent suppression of proliferation and induction of apoptosis | [7] |
| Porcine Vascular Smooth Muscle Cells (VSMC) | IC50: 12 ± 6 µM (growth inhibition), 15 ± 10 µM (ERK-1/2 activation) | Not specified | Dose-dependent reduction in proliferation and ERK-1/2 activation | [9] |
| PC12 pheochromocytoma cells | 10 µM | 4 hours | Induction of DNA fragmentation (apoptosis) | [13] |
Experimental Protocols
Protocol 1: General DMS Treatment for Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
DMS Preparation: Prepare a stock solution of DMS in an appropriate solvent (e.g., 10 mM in ethanol or DMSO).
-
Treatment: On the day of the experiment, dilute the DMS stock solution to the desired final concentration in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the DMS-containing medium.
-
Incubation: Incubate the cells for the predetermined time (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as apoptosis assays, western blotting, or cytotoxicity assays.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: After DMS treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Protocol 3: Cytotoxicity Assay using LDH Release
-
Sample Collection: After the desired incubation time with DMS, carefully collect the cell culture supernatant.
-
Lysis Control: For a positive control (maximum LDH release), lyse untreated cells with a lysis buffer provided in the LDH assay kit.
-
LDH Reaction: Add the collected supernatant and lysis control samples to a new plate. Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the control and maximum LDH release samples.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | SphK Inhibitor | For Research [benchchem.com]
- 4. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of sphingosine kinase inhibitor this compound (DMS) in experimental chronic Chagas disease cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N,N-Dimethylsphingosine and Other Sphingosine Kinase Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the selection of a specific and potent inhibitor is crucial for the accurate investigation of cellular signaling pathways. This guide provides a detailed comparative analysis of N,N-Dimethylsphingosine (DMS) and other widely used inhibitors of Sphingosine Kinase (SphK), the enzyme responsible for producing the signaling lipid Sphingosine-1-Phosphate (S1P).
Sphingosine kinases (SphKs), existing as two isoforms, SphK1 and SphK2, are central regulators of the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and sphingosine against the pro-survival and pro-proliferative S1P.[1] This balance is critical in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis, making SphKs attractive targets for therapeutic intervention.[2][3] this compound (DMS), an endogenous metabolite of sphingosine, is a well-established inhibitor of SphK.[4][5] This guide will compare DMS to other prominent SphK inhibitors, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to aid in the selection of the most appropriate inhibitor for specific research needs.
Comparative Analysis of SphK Inhibitors
The choice of an SphK inhibitor depends on the desired isoform selectivity and potency. While DMS is a useful tool, newer generations of inhibitors offer significantly improved potency and selectivity for either SphK1 or SphK2.
This compound (DMS) is a competitive inhibitor of both SphK1 and SphK2, acting as a substrate analog.[6] It effectively reduces cellular S1P levels and increases ceramide levels, thereby shifting the sphingolipid rheostat towards apoptosis.[6][7] However, its potency is in the low micromolar range, and it has been reported to have off-target effects, most notably the inhibition of Protein Kinase C (PKC).[6][8] Interestingly, some studies have reported a biphasic effect, where low concentrations of DMS may activate SphK.[9][10]
Other Prominent SphK Inhibitors include a range of compounds with varying degrees of selectivity and potency.
-
PF-543 is a highly potent and selective competitive inhibitor of SphK1, with an IC50 in the low nanomolar range and over 100-fold selectivity against SphK2.[11][12]
-
SKI-II is a non-lipid dual inhibitor of both SphK1 and SphK2 with IC50 values in the micromolar range.[12]
-
ABC294640 (Opaganib) is a selective inhibitor of SphK2, although it has relatively moderate potency.[13][14] It has been investigated in various disease models, but potential off-target effects, including interactions with the estrogen receptor, have been noted.[13][14]
-
SLR080811 is another SphK2-selective inhibitor, demonstrating greater potency than ABC294640.[2]
-
Amgen-23 is a potent SphK1 inhibitor with significant selectivity over SphK2.[12]
-
K145 is a selective, substrate-competitive inhibitor of SphK2.[12]
Data Presentation: Quantitative Comparison of SphK Inhibitors
The following table summarizes the inhibitory potency and isoform selectivity of DMS and other key SphK inhibitors.
| Inhibitor | Target Isoform(s) | Ki (μM) | IC50 (μM) | Notes |
| This compound (DMS) | SphK1 & SphK2 | SphK1: ~5 | - | Competitive inhibitor; also inhibits PKC.[2][6] |
| U937 cells: 3.1 | ||||
| PC12 cells: 6.8 | ||||
| Swiss 3T3 cells: 2.3 | ||||
| PF-543 | SphK1 | 0.0036 | 0.002 | Highly potent and >100-fold selective for SphK1 over SphK2.[12] |
| SKI-II | SphK1 & SphK2 | - | SphK1: 78 | Dual inhibitor.[12] |
| SphK2: 45 | ||||
| ABC294640 (Opaganib) | SphK2 | 10 | - | Moderately potent SphK2 selective inhibitor.[13] |
| SLR080811 | SphK2 | 1.3 | - | 10-fold more potent than ABC294640.[2] |
| Amgen-23 | SphK1 | - | SphK1: 0.02 | Potent SphK1 inhibitor with selectivity over SphK2 (IC50 = 1.6 μM).[12] |
| K145 | SphK2 | 6.4 | 4.3 | Selective for SphK2; inactive against SphK1.[12] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context in which these inhibitors function, the following diagrams illustrate the core SphK signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Sphingolipid Rheostat and SphK Inhibition.
Caption: Workflow for Screening SphK Inhibitors.
Caption: Logical Flow of SphK Inhibition's Cellular Effect.
Experimental Protocols
Detailed and reproducible protocols are essential for the comparative study of enzyme inhibitors. Below are methodologies for key experiments in SphK research.
Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol is a standard method for directly measuring the enzymatic activity of SphK and the potency of inhibitors.[15]
A. Reagents and Materials:
-
Recombinant human SphK1 or SphK2 enzyme.
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl2, 0.1% Triton X-100.
-
Sphingosine substrate solution: D-erythro-sphingosine dissolved in DMSO.
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol).
-
ATP solution (unlabeled).
-
Test inhibitors (e.g., DMS) dissolved in DMSO.
-
Stop Solution: Chloroform/Methanol/HCl (100:200:1, v/v/v).
-
Phosphate-buffered saline (PBS).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 Å).
-
TLC Developing Solvent: 1-butanol/acetic acid/water (3:1:1, v/v/v).
-
Scintillation counter and scintillation fluid.
B. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Kinase Assay Buffer, the desired concentration of SphK enzyme, and the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Add the sphingosine substrate to the reaction mixture. A typical final concentration is 10 µM for SphK1 and 5 µM for SphK2.[16]
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-32P]ATP. A typical final concentration is 250 µM ATP.[16]
-
Incubate the reaction at 37°C for 20-30 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of Stop Solution, followed by 150 µL of chloroform and 150 µL of PBS.
-
Vortex the mixture thoroughly and centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the radiolabeled S1P product.
-
Spot the collected organic phase onto a TLC plate and allow it to dry.
-
Develop the TLC plate in the Developing Solvent until the solvent front is near the top.
-
Air-dry the plate and visualize the S1P spot using autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the S1P spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Cellular Sphingolipid Levels by LC-MS/MS
This protocol allows for the quantification of endogenous levels of S1P and ceramide in cells following treatment with an SphK inhibitor.[14]
A. Reagents and Materials:
-
Cell culture medium, fetal bovine serum (FBS), and appropriate cell line (e.g., U937).
-
SphK inhibitor of interest.
-
PBS, ice-cold.
-
Methanol, ice-cold.
-
Internal standards (e.g., C17-S1P, C17-Ceramide).
-
Lipid extraction solvent: Isopropanol/Water/Ethyl Acetate (30:10:60, v/v/v).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
B. Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with the SphK inhibitor at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids by adding ice-cold methanol, scraping the cells, and collecting the lysate.
-
Add the internal standards to each sample for normalization.
-
Add the lipid extraction solvent, vortex vigorously, and incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the lipids) to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
Analyze the samples using an LC-MS/MS system equipped with a C18 column, using appropriate mobile phases and a multiple reaction monitoring (MRM) method to detect and quantify S1P and various ceramide species.
-
Normalize the results to the internal standards and the total protein concentration of the cell lysate.
Conclusion
This compound remains a valuable tool for studying the sphingolipid signaling pathway, particularly due to its competitive inhibitory action and its ability to modulate the cellular ceramide/S1P rheostat. However, for researchers requiring high potency and isoform specificity, newer inhibitors such as PF-543 for SphK1 and advanced analogs for SphK2 offer superior performance with fewer off-target concerns. The choice of inhibitor should be guided by the specific experimental question, whether it be elucidating the role of a specific SphK isoform or investigating the broader consequences of shifting the sphingolipid balance. The protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and in designing robust and reproducible experiments in the expanding field of sphingolipid research.
References
- 1. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sphingosine kinase inhibitors: A patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥98% (HPLC) | 119567-63-4 [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with this compound and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCepsilon dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | SphK Inhibitor | For Research [benchchem.com]
- 11. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sphingosine kinase inhibitors: a review of patent literature (2006–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Apoptotic Effects of N,N-Dimethylsphingosine and Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of two key sphingolipids: N,N-Dimethylsphingosine (DMS) and ceramide. By presenting supporting experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to be a valuable resource for researchers investigating programmed cell death and developing novel cancer therapeutics.
Executive Summary
Both this compound (DMS) and ceramide are bioactive sphingolipids that play crucial roles in inducing apoptosis, a programmed cell death essential for tissue homeostasis and a key target in cancer therapy. While both molecules ultimately lead to cell demise, their primary mechanisms of action and efficacy can differ depending on the cellular context. Ceramide is a well-established second messenger in apoptosis, acting through multiple intrinsic and extrinsic pathways. In contrast, DMS primarily functions as a competitive inhibitor of sphingosine kinase 1 (SphK1), an enzyme that produces the pro-survival lipid sphingosine-1-phosphate (S1P). By inhibiting SphK1, DMS shifts the cellular balance towards pro-apoptotic sphingolipids, including an increase in intracellular ceramide levels.
Experimental evidence suggests that in certain cancer cell lines, particularly human colonic carcinoma cells, DMS is a more potent inducer of apoptosis than short-chain ceramide analogues when administered exogenously in the presence of serum.
Quantitative Comparison of Pro-Apoptotic Effects
The following table summarizes the comparative efficacy of this compound (DMS) and ceramide analogues in inducing apoptosis in various human cancer cell lines, based on the findings of Sweeney et al. (1996).
| Cell Line Type | Compound | Concentration | Treatment Duration | Apoptosis Induction | Serum Conditions | Reference |
| Human Colonic Carcinoma (HT29, HRT18, MKN74, COLO205) | This compound (DMS) | Not specified | Not specified | >50% of cells | With serum | [1] |
| C2, C6, C8-Ceramide | Not specified | Not specified | No apoptosis observed | With serum | [1] | |
| Human Leukemic (CMK-7, HL60, U937) | This compound (DMS) | 20 µM | 6 hours | Up to 90% of cells | Not specified | [1] |
| C2, C6, C8-Ceramide | Not specified | 18 hours | Apoptosis observed, but much less than DMS | Without serum | [1] |
Signaling Pathways
The pro-apoptotic signaling pathways of ceramide and this compound are distinct yet interconnected.
Ceramide-Induced Apoptosis
Ceramide is a central mediator of apoptosis and can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway. It triggers apoptosis through multiple mechanisms:
-
Mitochondrial (Intrinsic) Pathway: Ceramide can form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This activates the caspase cascade, culminating in apoptosis.
-
Death Receptor (Extrinsic) Pathway: Ceramide can be generated downstream of death receptor activation (e.g., TNF-α receptor) and acts as a second messenger to amplify the apoptotic signal.
-
Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates pro-survival proteins like Akt.
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Cascade: Ceramide can activate the JNK signaling pathway, which promotes apoptosis.
This compound (DMS)-Induced Apoptosis
The primary mechanism of DMS-induced apoptosis is the inhibition of sphingosine kinase 1 (SphK1). SphK1 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a potent pro-survival and anti-apoptotic molecule. By inhibiting SphK1, DMS disrupts this pro-survival signaling and promotes apoptosis through several mechanisms:
-
Decreased S1P Levels: Lower levels of S1P reduce its anti-apoptotic signaling.
-
Increased Intracellular Sphingosine and Ceramide: Inhibition of SphK1 leads to the accumulation of its substrate, sphingosine, which can be converted to ceramide. This increase in pro-apoptotic sphingolipids contributes to cell death.
-
Inhibition of Pro-Survival Pathways: The reduction in S1P signaling can lead to the inactivation of pro-survival pathways such as the Akt and ERK pathways.
Experimental Protocols
The assessment of apoptosis is critical for comparing the effects of DMS and ceramide. Below are detailed methodologies for key experiments.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of DMS or ceramide (typically C2- or C6-ceramide) for the desired time period (e.g., 6, 12, 24 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Treat cells with DMS or ceramide as described above.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's protocol.
-
Visualization/Quantification:
-
Fluorescence Microscopy: Mount the cells on slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Caspase Activity Assay
This assay measures the activity of caspases, the key executioner enzymes of apoptosis.
Principle: Caspase activity can be measured using fluorogenic or colorimetric substrates that contain a specific caspase recognition sequence linked to a reporter molecule (a fluorophore or a chromophore). When the caspase cleaves the substrate, the reporter molecule is released and can be quantified.
Protocol:
-
Cell Lysis: After treatment with DMS or ceramide, lyse the cells to release their contents, including active caspases.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., for caspase-3, DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).
-
Incubation: Incubate the reaction at 37°C to allow the caspases to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion
Both this compound and ceramide are potent inducers of apoptosis, making them valuable molecules in cancer research. While ceramide is a central player in the natural process of apoptosis, exogenously supplied short-chain ceramides can be less effective in certain contexts, particularly in the presence of serum. This compound, by targeting the pro-survival SphK1/S1P pathway, offers a distinct and, in some cases, more potent mechanism for inducing apoptosis in cancer cells. The choice between these molecules for experimental or therapeutic purposes will depend on the specific cell type, experimental conditions, and the desired molecular pathway to be targeted. Further head-to-head comparative studies across a wider range of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential.
References
Cross-Validation of N,N-Dimethylsphingosine (DMS) Effects with Sphingosine Kinase 1 (SphK1) Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key methods for interrogating the Sphingosine Kinase 1 (SphK1) signaling pathway: pharmacological inhibition with N,N-Dimethylsphingosine (DMS) and genetic knockdown of the SPHK1 gene. This guide synthesizes experimental data to objectively compare the performance of these two approaches in modulating cellular processes such as proliferation and apoptosis.
Sphingosine Kinase 1 (SphK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in regulating cell growth, survival, and migration.[1][2] Dysregulation of the SphK1/S1P axis is implicated in various pathologies, including cancer, making it a key therapeutic target.[3] This guide will delve into the experimental data supporting the use of DMS as a competitive inhibitor of SphK1 and compare its effects to the more targeted approach of genetic knockdown.
Comparative Analysis of DMS Treatment and SphK1 Knockdown
The following tables summarize quantitative data from studies utilizing either DMS treatment or SphK1 genetic knockdown to inhibit the SphK1 pathway. While direct side-by-side comparisons in a single study are limited, this curated data provides a cross-validated perspective on the efficacy of each method in modulating key cellular phenotypes.
Table 1: Effect of DMS Treatment and SphK1 Knockdown on Cell Viability and Proliferation
| Experimental Approach | Cell Line | Concentration/ Method | Observed Effect | % Reduction in Viability/Proliferation | Reference |
| DMS Treatment | A549 (Human Lung Cancer) | 2 µM for 48h | Inhibition of cell proliferation | ~40% | [4] |
| A549 (Human Lung Cancer) | 4 µM for 48h | Inhibition of cell proliferation | ~60% | [4] | |
| SphK1 Knockdown | H460 (Human Lung Cancer) | shRNA | Decreased cell viability | Not specified, but significant (p<0.001) | [2] |
| K562 (Human Myeloid Leukemia) | shRNA | Decreased cell growth | Not specified, but significant | [5] |
Table 2: Induction of Apoptosis by DMS Treatment and SphK1 Knockdown
| Experimental Approach | Cell Line | Concentration/ Method | Observed Effect | % Apoptotic Cells | Reference |
| DMS Treatment | A549 (Human Lung Cancer) | 2 µM for 48h | Induction of apoptosis | ~25% | [4] |
| A549 (Human Lung Cancer) | 4 µM for 48h | Induction of apoptosis | ~45% | [4] | |
| SphK1 Knockdown | K562 (Human Myeloid Leukemia) | shRNA | Increased cell death (apoptosis) | Increased from ~5% to ~15-20% | [5] |
| SW 1990 & PANC-1 (Pancreatic Cancer) | shRNA | Increased apoptosis | Significantly increased (p<0.01) | [6] |
Table 3: Effect of DMS Treatment and SphK1 Knockdown on SphK1 Expression
| Experimental Approach | Cell Line | Concentration/ Method | Observed Effect | % Reduction in mRNA/Protein | Reference |
| DMS Treatment | A549 (Human Lung Cancer) | 2 µM for 48h | Downregulation of SPHK1 mRNA | ~35% | [4] |
| A549 (Human Lung Cancer) | 4 µM for 48h | Downregulation of SPHK1 mRNA | ~35% | [4] | |
| SphK1 Knockdown | H460 (Human Lung Cancer) | shRNA | Knockdown of SPHK1 mRNA and protein | Significant reduction (p<0.05) | [2] |
| K562 (Human Myeloid Leukemia) | shRNA | Knockdown of SPHK1 mRNA and protein | Significant reduction | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated.
References
- 1. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of ISOC1 suppresses cell proliferation in pancreatic cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sphingosine Kinase Inhibitors: N,N-Dimethylsphingosine vs. PF-543
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, sphingosine kinases (SphKs) have emerged as critical regulators of the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The two main isoforms, SphK1 and SphK2, thus represent key therapeutic targets for a multitude of diseases, including cancer, inflammatory disorders, and fibrosis. This guide provides a comprehensive, data-driven comparison of two prominent SphK inhibitors: the endogenously produced N,N-Dimethylsphingosine (DMS) and the potent synthetic inhibitor, PF-543.
At a Glance: Key Differences
| Feature | This compound (DMS) | PF-543 |
| Primary Target | Sphingosine Kinase (SphK) | Sphingosine Kinase 1 (SphK1) |
| Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) range |
| Selectivity | Inhibits both SphK1 and SphK2; may have off-target effects (e.g., on PKC) | Highly selective for SphK1 (>100-fold over SphK2) |
| Mechanism of Action | Competitive inhibitor of sphingosine kinase | Reversible and sphingosine-competitive inhibitor of SphK1 |
| Cellular Effects | Decreases S1P, increases ceramide, can induce apoptosis | Potently decreases intracellular S1P with a corresponding increase in sphingosine |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and PF-543, providing a clear comparison of their potency and cellular activity.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | Sphingosine Kinase (from U937 cells) | ~5 µM | 3.1 µM | [1][2] |
| Sphingosine Kinase (from PC12 cells) | - | 6.8 µM | [1] | |
| Sphingosine Kinase (from Swiss 3T3 cells) | - | 2.3 µM | [1] | |
| Sphingosine Kinase (porcine VSMC) | 12 ± 6 µM (for [3H]-thymidine incorporation) | - | [3] | |
| PF-543 | SphK1 | 2.0 nM | 3.6 nM | [4][5][6][7][8] |
| SphK2 | 356 nM | - | [8][9] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Effect | IC50 / EC50 | Reference |
| This compound | Porcine VSMC | Inhibition of ERK-1/2 activation | 15 ± 10 µM | [3] |
| PF-543 | 1483 cells | Inhibition of C17-S1P formation | 1.0 nM | [4][6] |
| 1483 cells | Depletion of intracellular S1P | 8.4 nM | [4][6] | |
| Whole blood | Inhibition of S1P formation | 26.7 nM | [4][6] | |
| HEK293 cells | Inhibition of GFP-tagged SK1 | 28 nM | [4][8] |
Mechanism of Action and Signaling Pathways
Both this compound and PF-543 act by inhibiting sphingosine kinases, thereby reducing the production of the pro-survival signaling molecule S1P. However, their potency and selectivity differ significantly, leading to distinct downstream consequences.
PF-543 is a highly potent and selective inhibitor of SphK1.[10][11][12] By competitively binding to the sphingosine binding pocket of SphK1, it effectively blocks the phosphorylation of sphingosine to S1P.[10] This leads to a decrease in intracellular S1P levels and a corresponding increase in its pro-apoptotic precursor, sphingosine.[4][6]
This compound also acts as a competitive inhibitor of sphingosine kinase but is significantly less potent than PF-543.[3][13][14] It has been shown to inhibit both SphK1 and SphK2. Furthermore, some studies suggest that at higher concentrations, DMS may have off-target effects, including the inhibition of protein kinase C (PKC), although other reports indicate it does not affect PKC at concentrations that inhibit SphK.[13][14] The inhibition of SphK by DMS also leads to decreased S1P and increased ceramide levels, which can promote apoptosis.[13][14]
Experimental Protocols
In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against sphingosine kinases.
1. Materials:
-
Recombinant human SphK1 or SphK2
-
D-erythro-sphingosine
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.25% Triton X-100)
-
Inhibitor compounds (this compound or PF-543) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, a known concentration of sphingosine (e.g., 50 µM), and the desired concentration of the inhibitor or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of, for example, 1 mM, with a specific activity of ~500 cpm/pmol).
-
Incubate the reaction at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform:methanol (2:1 v/v) solution.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing the plate.
-
Visualize the radioactive spots using autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the S1P spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Sphingosine-1-Phosphate Quantification
This protocol allows for the measurement of intracellular S1P levels following inhibitor treatment.
1. Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound or PF-543)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., C17-S1P)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Treat the cells with various concentrations of the inhibitor or vehicle for the desired time period.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding ice-cold methanol containing the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Analyze the lipid extract using a suitable LC-MS/MS method to quantify the levels of S1P.
-
Normalize the S1P levels to the amount of protein in the cell lysate or to the internal standard.
Conclusion
Both this compound and PF-543 are valuable tools for investigating the roles of sphingosine kinases in health and disease.
PF-543 stands out as a highly potent and selective SphK1 inhibitor, making it an excellent choice for studies specifically targeting this isoform. Its low nanomolar potency allows for precise pharmacological interrogation of SphK1-mediated signaling pathways with minimal off-target effects.
This compound , while less potent and selective, represents an important endogenous modulator of the sphingolipid rheostat. Its ability to inhibit both SphK isoforms, albeit at micromolar concentrations, and its potential to influence other signaling pathways like PKC, can provide broader insights into the complex regulation of sphingolipid metabolism.
The choice between these two inhibitors will ultimately depend on the specific research question. For highly targeted studies of SphK1 function, PF-543 is the superior tool. For broader investigations into the overall effects of SphK inhibition or the interplay between different signaling pathways, DMS may offer unique advantages. Researchers should carefully consider the data presented in this guide to make an informed decision for their experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Focus Biomolecules [mayflowerbio.com]
- 3. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of N,N-Dimethylsphingosine Analogs in Chemotherapy: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development now have access to a comprehensive comparison guide detailing the synergistic effects of N,N-Dimethylsphingosine (DMS) and its analogs with conventional chemotherapy drugs. This guide provides an in-depth analysis of the enhanced anti-cancer activity achieved by these combinations, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. The findings highlight the potential of sphingolipid-based co-therapies to overcome drug resistance and improve treatment outcomes for various cancers.
At the forefront of this research is the demonstrated synergy between the this compound analog, N,N-dimethylphytosphingosine (DMPH), and the anthracycline antibiotic, daunorubicin. Studies have shown that this combination results in a potentiation of cytotoxic effects against human leukemia cell lines, offering a promising avenue for the treatment of hematological malignancies.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between DMPH and daunorubicin in the human leukemia cell line HL60 has been quantitatively assessed using the Combination Index (CI) method, a widely accepted standard for evaluating drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Synergistic Cytotoxicity of DMPH and Daunorubicin in HL60 Cells
| Treatment Sequence | Combination Index (CI) | Interpretation |
| DMPH administered 24 hours prior to daunorubicin | < 1.0 | Synergism |
| Concurrent administration of DMPH and daunorubicin | ~ 1.0 | Additive |
| Daunorubicin administered 24 hours prior to DMPH | > 1.0 | Antagonism |
Data derived from studies on the sequential treatment of HL60 cells with DMPH and daunorubicin.
The data clearly indicates that the sequence of drug administration is critical to achieving a synergistic anti-cancer effect. The most potent synergy was observed when leukemia cells were pre-treated with DMPH for 24 hours before the addition of daunorubicin[1]. This suggests that DMPH primes the cancer cells, making them more susceptible to the cytotoxic effects of daunorubicin.
Deciphering the Molecular Mechanisms: Signaling Pathways
The synergistic effect of DMPH and daunorubicin is rooted in their combined impact on critical cellular signaling pathways that regulate cell survival and apoptosis (programmed cell death). This compound and its analogs are known inhibitors of sphingosine kinase (SphK), an enzyme that produces the pro-survival lipid, sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS and DMPH shift the cellular balance towards pro-apoptotic sphingolipids like ceramide.
The combination of DMPH and daunorubicin initiates a cascade of events leading to enhanced cancer cell death:
-
Induction of Apoptosis: The combination therapy significantly increases apoptosis in leukemia cells. This is achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Caspase Activation: A key hallmark of apoptosis, the activation of caspase-8, caspase-9, and the executioner caspase-3, is markedly enhanced with the combination treatment[2].
-
Mitochondrial Disruption: The treatment leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm[2].
-
Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bax is upregulated, further promoting cell death[2].
-
Inhibition of Pro-Survival Signaling: The combination therapy has been shown to decrease the phosphorylation of ERK, a key component of the MAPK signaling pathway that promotes cell survival and proliferation. DMPH also inhibits the activation of ERK induced by daunorubicin alone[2].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Human leukemia HL60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
DMPH and daunorubicin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
3. Cell Viability Assay (WST-1 Assay):
-
HL60 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Cells are treated with various concentrations of DMPH, daunorubicin, or the combination of both. For sequential treatment, cells are incubated with DMPH for 24 hours, after which the medium is replaced with fresh medium containing daunorubicin for an additional 24 hours.
-
After the treatment period, 10 µL of WST-1 reagent is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
4. Synergy Analysis:
-
The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software. This method analyzes the dose-effect relationship for each drug alone and in combination to determine the nature of the interaction.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Following drug treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Caspase Activity Assay:
-
Caspase-3, -8, and -9 activities are measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions. Briefly, cell lysates are incubated with specific caspase substrates, and the resulting colorimetric or fluorescent signal is quantified.
Conclusion and Future Directions
The synergistic interaction between this compound analogs and chemotherapy drugs like daunorubicin represents a promising strategy to enhance the efficacy of cancer treatment, particularly in leukemia. The detailed data and protocols presented in this guide offer a valuable resource for researchers to further explore and validate these findings. Future studies should focus on expanding this combination therapy to other cancer types and in vivo models to translate these promising preclinical results into clinical applications. The sequence-dependent nature of this synergy also underscores the importance of optimizing drug administration schedules to maximize therapeutic benefit.
References
Validating the Role of DMS in the Ceramide/S1P Rheostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "ceramide/S1P rheostat," is a critical determinant of cell fate.[1][2] A shift towards ceramide accumulation promotes cellular stress and apoptosis, while an increase in S1P levels is associated with cell proliferation, survival, and drug resistance.[1][3] Consequently, the enzymatic machinery governing this balance, particularly sphingosine kinases (SphKs) which catalyze the conversion of sphingosine to S1P, has emerged as a key therapeutic target in various diseases, including cancer.[3][4]
N,N-Dimethylsphingosine (DMS) is a competitive inhibitor of sphingosine kinases (SphK1 and SphK2) that has been instrumental in elucidating the signaling roles of S1P.[4][5][6] By blocking the production of S1P, DMS effectively shifts the rheostat towards ceramide accumulation, leading to pro-apoptotic cellular responses.[1][5] This guide provides a comparative overview of DMS, its mechanism of action, and its effects on the ceramide/S1P rheostat, supported by experimental data and detailed protocols for researchers.
Comparative Performance of Sphingosine Kinase Inhibitors
DMS is a well-characterized SphK inhibitor, but it is important to consider its performance in the context of other available inhibitors. The following table summarizes key quantitative data for DMS and other commonly used SphK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Cellular Effects | Reference(s) |
| This compound (DMS) | SphK1, SphK2 | IC50: ~5-10 µM (in vitro) Ki: ~5 µmol/l | Induces apoptosis, inhibits proliferation, decreases S1P levels, increases ceramide levels, inhibits ERK-1/2 and Akt signaling, suppresses NF-κB activation. | [1][4][7] |
| SKI-II | SphK1, SphK2 | IC50: ~10 µM | Induces proteasomal degradation of SphK1, inhibits proliferation and induces apoptosis. | [8][9] |
| FTY720 (Fingolimod) | SphK1 (inhibits), SphK2 (activates) | Kic: 2 ± 0.5 μm (for SphK1) | Potent inhibitor of SphK1, but can activate SphK2. Also a functional antagonist of S1P receptors. | [9][10][11] |
| Safingol (DHS) | SphK1 (competitive inhibitor), SphK2 (substrate) | IC50: ~10 µM | Induces apoptosis in various cancer cell lines. | [4] |
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is adapted from radiometric and fluorescence-based assays to determine SphK activity in cell lysates or with purified enzymes.
Materials:
-
Cell lysate or purified SphK enzyme
-
Sphingosine (substrate)
-
[γ-³²P]ATP or fluorescently labeled sphingosine (e.g., SphFl)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
DMS or other inhibitors
-
ATP
-
For radiometric assay: Chloroform, methanol, HCl, silica TLC plates
-
For fluorescence assay: Capillary electrophoresis with laser-induced fluorescence detection system
Procedure (Radiometric):
-
Prepare the reaction mixture containing assay buffer, sphingosine, and the cell lysate/purified enzyme.
-
Add DMS or other inhibitors at desired concentrations and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 30 minutes at 37°C.[12]
-
Stop the reaction by adding acidic chloroform/methanol (e.g., 100:200:1 v/v/v chloroform/methanol/HCl).[12]
-
Perform a two-phase extraction by adding chloroform and KCl.[12]
-
Separate the organic phase, dry it down, and resuspend in a small volume of chloroform/methanol.[12]
-
Spot the lipid extract onto a silica TLC plate and develop the plate using a solvent system like 1-butanol/acetic acid/water.[12]
-
Visualize the radiolabeled S1P using autoradiography and quantify by scintillation counting of the scraped spot.[12]
Procedure (Fluorescence-based):
-
Prepare the reaction mixture containing assay buffer, fluorescently labeled sphingosine, and the cell lysate/purified enzyme.
-
Add DMS or other inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C, taking aliquots at various time points.
-
Analyze the conversion of the fluorescent substrate to its phosphorylated product using capillary electrophoresis with laser-induced fluorescence detection.[5]
Quantification of Ceramide and S1P by LC-MS/MS
This protocol provides a general workflow for the analysis of sphingolipids from biological samples.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17-ceramide, C17-S1P)
-
Solvents for lipid extraction (e.g., isopropanol, water, ethyl acetate or chloroform, methanol)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with ESI source)
-
C18 reverse-phase or HILIC chromatography column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize cell pellets or tissues in an appropriate buffer.
-
Add internal standards to the homogenate.
-
Perform a liquid-liquid extraction using a solvent system such as isopropanol/water/ethyl acetate or a modified Bligh-Dyer extraction with chloroform/methanol/water.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[13][14]
-
-
LC Separation:
-
Inject the lipid extract onto a C18 reverse-phase column for separation based on acyl chain length or a HILIC column for separation based on head group polarity.[15][16]
-
Use a gradient elution with solvents such as methanol, water, and acetonitrile containing additives like formic acid and ammonium formate to improve ionization.[15][16]
-
-
MS/MS Detection:
-
Perform analysis in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each sphingolipid species based on its precursor and product ion masses.[15]
-
Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.[14]
-
Signaling Pathways and Experimental Workflows
The Ceramide/S1P Rheostat and the Action of DMS
The balance between ceramide and S1P is central to cell fate decisions. DMS directly influences this rheostat by inhibiting the enzymatic activity of SphK1 and SphK2.
Caption: The Ceramide/S1P rheostat is regulated by enzymes that interconvert these bioactive lipids.
Downstream Signaling Pathways Affected by DMS
By inhibiting SphK and reducing S1P levels, DMS impacts several critical downstream signaling pathways that regulate cell survival and inflammation, including the Akt and NF-κB pathways.
Caption: DMS inhibits SphK1, leading to the suppression of pro-survival Akt and NF-κB signaling pathways.
Experimental Workflow for Validating DMS Activity
A typical workflow to validate the role of DMS involves treating cells with the inhibitor, followed by the analysis of sphingolipid levels and downstream cellular effects.
Caption: A generalized workflow for investigating the effects of DMS on sphingolipid metabolism and cell fate.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethylsphingosine and FTY720 inhibit the SK1 form but activate the SK2 form of sphingosine kinase from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N-Dimethylsphingosine's Efficacy: In Vitro vs. In Vivo
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylsphingosine (DMS), a competitive inhibitor of sphingosine kinase (SphK), has emerged as a molecule of interest in cancer research due to its pro-apoptotic properties.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of DMS, supported by experimental data, detailed protocols, and visual representations of its mechanism of action. By examining its performance in both controlled cellular environments and complex biological systems, this document aims to offer valuable insights for the scientific community.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and other relevant sphingosine kinase inhibitors from various studies.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Cell Line | Assay | Efficacy Metric (IC50) | Reference |
| This compound (DMS) | Human Colonic Carcinoma (HT29, HRT18, MKN74, COLO205) | Apoptosis Assay | >50% apoptosis at 20 µM | [2] |
| Human Leukemic (CMK-7, HL60, U937) | Apoptosis Assay | Up to 90% apoptosis at 20 µM | [2] | |
| Porcine Vascular Smooth Muscle Cells | [3H]-thymidine incorporation | 12 ± 6 µM | [3] | |
| Porcine Vascular Smooth Muscle Cells | ERK-1/2 activation | 15 ± 10 µM | [3] | |
| A549 (Human Lung Carcinoma) | Clonogenicity Assay | Almost complete inhibition at >2 µmol/l | [4] | |
| SKI-II | T-24 (Human Bladder Carcinoma) | Proliferation Assay | 4.6 µM | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | Proliferation Assay | 1.2 µM | [5] | |
| MCF-7/VP (Doxorubicin-resistant) | Proliferation Assay | 0.9 µM | [5] | |
| NCI/ADR-RES (Ovarian Cancer) | Proliferation Assay | 1.3 µM | [5] | |
| ABC294640 | Various Human Tumor Cell Lines | Proliferation Assay | 6 to 48 µM | [6] |
Table 2: In Vivo Efficacy of Sphingosine Kinase Inhibitors
| Compound | Cancer Model | Dosing Schedule | Key Findings | Reference |
| This compound (DMS) | Human Gastric Carcinoma (MKN74) Xenograft | 0.5 mg/day, consecutive daily injections | Dose-dependent tumor growth inhibition | |
| SKI-II | JC Mammary Adenocarcinoma (syngeneic) | 50 mg/kg, i.p. or oral | Significant tumor growth decrease | [5] |
| ABC294640 | Mammary Adenocarcinoma Xenograft | Oral administration | Dose-dependent antitumor activity | [6] |
| ABC294640 | TRAMP-C2 Xenograft | Not specified | Diminished tumor growth rate | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Apoptosis Assay
This protocol outlines the general steps for assessing apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., HT29, HL60) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
2. Cell Harvesting and Staining:
-
After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at ~530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the DMS-treated groups to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-cancer efficacy of this compound.[8][9][10][11][12]
1. Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MKN74) from culture during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel to enhance tumor formation.[10]
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[10]
2. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer this compound (e.g., 0.5 mg/day) or a vehicle control via the desired route (e.g., intraperitoneal or oral injection).
3. Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
4. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10]
-
Generate survival curves (e.g., Kaplan-Meier plots) to compare the survival rates between the treated and control groups.[13]
Conclusion
The presented data demonstrates that this compound exhibits significant pro-apoptotic efficacy in vitro across a range of cancer cell lines. Its primary mechanism of action involves the competitive inhibition of sphingosine kinase, leading to a shift in the sphingolipid rheostat towards the accumulation of pro-apoptotic ceramide and a reduction in pro-survival sphingosine-1-phosphate. While direct quantitative in vivo efficacy data for DMS is less abundant in publicly available literature, studies on other sphingosine kinase inhibitors such as SKI-II and ABC294640 show promising anti-tumor activity in xenograft models, suggesting a class effect. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound and related compounds. Future research should focus on generating more robust quantitative in vivo data for DMS to directly correlate with its potent in vitro effects and to better inform its potential clinical translation.
References
- 1. This compound is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine and its methylated derivative this compound (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase inhibitor this compound inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingosine kinase 2 inhibitor ABC294640 reduces the growth of prostate cancer cells and results in accumulation of dihydroceramides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. yeasenbio.com [yeasenbio.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 13. graphpad.com [graphpad.com]
Safety Operating Guide
Proper Disposal of N,N-Dimethylsphingosine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of N,N-Dimethylsphingosine is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety and regulatory standards.
Hazardous Profile and Safety Considerations
This compound is a flammable liquid and vapor that is harmful to aquatic life. Proper handling and disposal are essential to prevent environmental contamination and ensure personnel safety. The toxicological properties have not been fully investigated, warranting a cautious approach.
| Hazard Classification | Description |
| Physical Hazard | Highly flammable liquid and vapor. |
| Health Hazard | Causes serious eye irritation.[1] May be harmful if swallowed, in contact with skin, or if inhaled. |
| Environmental Hazard | Harmful to aquatic life. Do not allow to enter drains, soil, or surface water.[2] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Hand Protection: Wear compatible chemical-resistant gloves.[2]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1][2]
-
Segregation and Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound."
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[4]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area thoroughly.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in regular laboratory trash.
-
DO NOT allow this compound to evaporate in a fume hood as a means of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N,N-Dimethylsphingosine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of N,N-Dimethylsphingosine. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
This compound is a bioactive lipid that should be handled with care. It is considered hazardous, with potential for harm if inhaled, ingested, or if it comes into contact with skin.[1] This substance may cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it is classified as potentially causing long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. Nitrile rubber gloves are a common choice for handling laboratory chemicals. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation exposure. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. For firefighting, a self-contained breathing apparatus is required.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is available and functioning correctly. All handling of this compound that may generate dust or aerosols should be performed within the fume hood.[1]
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the laboratory, put on a lab coat.
-
Wear safety glasses with side shields or goggles.
-
Put on chemical-resistant gloves, ensuring they are the correct size and free of any defects.
3. Handling this compound:
-
This compound is often supplied as a solid or in a solvent such as ethanol.[2]
-
If working with the solid form, handle it carefully to avoid creating dust.
-
If working with a solution, be mindful of the potential for splashing.
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with your eyes, skin, or clothing.[2]
-
After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[1]
4. Accidental Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: In the event of a spill, avoid breathing vapors or dust. Sweep up the spilled material and place it into a suitable, closed container for disposal. Do not allow the substance to enter drains.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain, as it may be harmful to aquatic life.[1]
Diagrams
Caption: PPE workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
